2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1241. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDJDCLOQRCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075093 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-17-7 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1585-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
CAS Number: 1585-17-7
This technical guide provides a comprehensive overview of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physicochemical properties, synthesis protocols, safety information, and its applications as a versatile chemical building block.
Compound Identification and Properties
This compound, also known as 2,4-Bis(chloromethyl)mesitylene, is a disubstituted aromatic hydrocarbon. Its structure features a mesitylene (1,3,5-trimethylbenzene) core with two chloromethyl groups at the 2 and 4 positions. These reactive chloromethyl groups make it a valuable precursor in the synthesis of more complex molecules.
Table 1: Physicochemical Properties [1][2]
| Property | Value |
| CAS Number | 1585-17-7 |
| Molecular Formula | C₁₁H₁₄Cl₂ |
| Molecular Weight | 217.13 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 105-107 °C (lit.) |
| Boiling Point | 180 °C at 20 mmHg (lit.) |
| SMILES String | Cc1cc(C)c(CCl)c(C)c1CCl |
| InChI Key | JMNDJDCLOQRCJV-UHFFFAOYSA-N |
Synthesis
The primary industrial and laboratory synthesis method for this compound is the Blanc chloromethylation of 1,3,5-trimethylbenzene (mesitylene).[3][4] This electrophilic aromatic substitution reaction introduces two chloromethyl (-CH₂Cl) groups onto the aromatic ring.
Synthesis Workflow
The diagram below illustrates the general workflow for the chloromethylation of mesitylene.
Experimental Protocol: Chloromethylation of Mesitylene
This protocol is a generalized procedure based on established chloromethylation methods.[3][4][5] Extreme caution is required as this reaction can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All work must be conducted in a certified, high-performance fume hood with appropriate personal protective equipment.
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, catalyst)
-
Inert solvent (e.g., glacial acetic acid or a non-polar solvent)
-
Ice, water, sodium bicarbonate solution, brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge the 1,3,5-trimethylbenzene and the chosen solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add paraformaldehyde to the cooled solution. A Lewis acid catalyst such as zinc chloride may also be added to activate the formaldehyde.[4]
-
Begin bubbling hydrogen chloride gas through the mixture while maintaining vigorous stirring and low temperature.
-
The reaction is typically maintained at a temperature between 70-95 °C for several hours.[3] Reaction progress should be monitored using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, the reaction is carefully quenched by pouring it over crushed ice.
-
The organic layer is separated. If a non-polar solvent was used, it can be extracted.
-
The organic phase is washed sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
The organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.
Applications in Research and Development
This compound is not typically used as a final drug product but serves as a crucial intermediate or building block due to its two reactive sites. The chloromethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution. This allows for the facile introduction of the bulky, rigid 2,4-dimethyl-1,3,5-trimethylphenylene scaffold into larger molecules.
-
Scaffold for Complex Molecules: In drug discovery, substituted benzene scaffolds are frequently used to construct molecules with defined three-dimensional structures.[6] These rigid structures can be designed to fit precisely into the binding sites of biological targets like enzymes and receptors.[6]
-
Precursor for Ligands and Materials: The compound's difunctional nature makes it an ideal starting material for synthesizing bis-substituted derivatives, which can act as ligands for metal catalysts or as monomers for specialty polymers. Similar halogenated xylenes have found applications in materials for optical devices and as precursors to pharmaceutical intermediates.[7]
-
Organic Synthesis Intermediate: It is used in a variety of organic reactions where a bis-alkylating agent is required, enabling the construction of macrocycles and other complex architectures.
Safety and Handling
This compound is classified as corrosive and requires careful handling.[1]
Table 2: GHS Hazard Information [1]
| Category | Information |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260: Do not breathe dust/mist. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US3213148A - Chloromethylation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US3723548A - Chloromethylation process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file1.lookchem.com [file1.lookchem.com]
An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral analysis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. This compound, a derivative of mesitylene, is a versatile bifunctional electrophile used as a building block in organic synthesis, particularly in the preparation of more complex molecular architectures. This document details its physicochemical properties, provides a putative experimental protocol for its synthesis via Blanc chloromethylation, explores its reactivity towards nucleophiles, and summarizes its key spectral characteristics. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and practical application in a research and development setting.
Chemical Properties and Identifiers
This compound is a solid organic compound. A comprehensive summary of its key chemical and physical properties is provided below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,4-Bis(chloromethyl)mesitylene, Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-[1] |
| CAS Number | 1585-17-7[1] |
| Molecular Formula | C₁₁H₁₄Cl₂[1] |
| InChI | InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3[1] |
| InChIKey | JMNDJDCLOQRCJV-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=C(C(=C1CCl)C)CCl)C[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 105-107 °C (lit.) | [3][4] |
| Boiling Point | 180 °C at 20 mmHg (lit.) | [3][4] |
| Density | 1.121 g/cm³ (estimate) | [2] |
| Solubility | Insoluble in water. Soluble in many common organic solvents such as THF, DMF, chloroform, and acetone. | Inferred from chemical structure and general knowledge. |
Synthesis
The primary route for the synthesis of this compound is the Blanc chloromethylation of 1,3,5-trimethylbenzene (mesitylene)[2]. This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride[5].
Experimental Protocol: Chloromethylation of Mesitylene
This protocol is a generalized procedure based on established methods for Blanc chloromethylation[6].
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid (optional, as solvent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 1,3,5-trimethylbenzene (1.0 eq) and paraformaldehyde (2.2 eq).
-
Add a suitable solvent such as glacial acetic acid, if necessary.
-
Add anhydrous zinc chloride (a catalytic amount, e.g., 0.1-0.2 eq).
-
While stirring the mixture vigorously, bubble dry hydrogen chloride gas through the suspension.
-
Gently heat the reaction mixture to 60-70 °C. The reaction is typically exothermic and may require initial cooling.
-
Maintain the temperature and continue passing hydrogen chloride gas through the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Reactivity
The two chloromethyl groups on the aromatic ring are benzylic halides, making them susceptible to nucleophilic substitution reactions. The reactivity is governed by the stability of the benzylic carbocation intermediate (SN1 pathway) or by steric hindrance at the benzylic carbon (SN2 pathway)[7].
Nucleophilic Substitution Reactions
This compound can react with a variety of nucleophiles to form disubstituted mesitylene derivatives. The two chloromethyl groups can react sequentially or simultaneously, depending on the reaction conditions and the stoichiometry of the nucleophile.
General Reaction Scheme:
Spectral Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Aromatic proton singlet, two distinct chloromethyl proton singlets, and three distinct methyl proton singlets. [1][8] |
| ¹³C NMR | Signals for aromatic carbons, chloromethyl carbons, and methyl carbons. [1][9] |
| FTIR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. [1] |
| Mass Spec. | Molecular ion peak and characteristic fragmentation pattern including loss of Cl and CH₂Cl radicals. [1] |
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
A singlet for the aromatic proton.
-
Two distinct singlets for the protons of the two non-equivalent chloromethyl groups.
-
Three distinct singlets for the protons of the three non-equivalent methyl groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit distinct signals for the different carbon environments:
-
Signals for the substituted and unsubstituted aromatic carbons.
-
Two signals for the two chloromethyl carbons.
-
Three signals for the three methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands:
-
Aromatic C-H stretching vibrations (~3100-3000 cm⁻¹).
-
Aliphatic C-H stretching vibrations of the methyl and chloromethyl groups (~3000-2850 cm⁻¹).
-
Aromatic C=C stretching vibrations (~1600 and ~1475 cm⁻¹).
-
C-Cl stretching vibration (~800-600 cm⁻¹).
Mass Spectrometry
The mass spectrum under electron ionization will show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation pattern is characterized by the loss of a chlorine radical ([M-Cl]⁺) and a chloromethyl radical ([M-CH₂Cl]⁺) as prominent fragments.[10]
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage [1] |
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the construction of a variety of complex molecules. This guide provides essential information for its safe handling, synthesis, and application in research and development. The detailed chemical properties and spectral data serve as a crucial reference for its characterization.
References
- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-BIS(CHLOROMETHYL)MESITYLENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 95 1585-17-7 [sigmaaldrich.com]
- 4. 2,4-BIS(CHLOROMETHYL)MESITYLENE | 1585-17-7 [chemicalbook.com]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 1H NMR [m.chemicalbook.com]
- 9. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key bifunctional aromatic intermediate. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and known safety information. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science who may use this compound as a building block or cross-linking agent. All quantitative data is presented in standardized tables, and a detailed experimental workflow for its synthesis via chloromethylation is provided, complete with a process diagram.
Chemical Identity and Properties
This compound is an organic compound featuring a mesitylene (1,3,5-trimethylbenzene) core functionalized with two chloromethyl (-CH₂Cl) groups. Its IUPAC name is This compound .[1] This structure makes it a highly reactive and versatile intermediate for further chemical elaboration, particularly in reactions involving nucleophilic substitution at the benzylic carbon atoms.
Common synonyms for this compound include 2,4-Bis(chloromethyl)mesitylene.[2][3]
Table 1: Physicochemical Properties The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1585-17-7 | [1][3][4] |
| Molecular Formula | C₁₁H₁₄Cl₂ | [1][2] |
| Molecular Weight | 217.13 g/mol | [1][3] |
| Appearance | White to yellowish solid/powder.[3] | [3] |
| Melting Point | 105-107 °C | [3][4] |
| Boiling Point | 180 °C @ 20 mmHg | [3][4] |
| Linear Formula | (CH₃)₃C₆H(CH₂Cl)₂ | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting. It is known to be a lachrymator and is corrosive.[2] The material is extremely destructive to the tissue of mucous membranes, the upper respiratory tract, eyes, and skin.[2]
Table 2: GHS Hazard Information The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Category | Code | Description | Source(s) |
| Pictogram | GHS05 | Corrosion | [4][5] |
| Signal Word | Danger | [1][4][5] | |
| Hazard Class | Skin Corr. 1B | Skin Corrosion/Irritation, Category 1B | [1][4] |
| Hazard Statement | H314 | Causes severe skin burns and eye damage.[1][4][5] | [1][4][5] |
| Precautionary Statements | P280, P305+P351+P338, P310 | Wear protective gloves/clothing/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [4][5] |
Synthesis Pathway and Experimental Protocol
The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 1,3,5-trimethylbenzene (mesitylene). This reaction, a variation of the Blanc chloromethylation, uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to install the two chloromethyl groups onto the aromatic ring.[6]
The diagram below illustrates the logical workflow for the synthesis of the target compound from its primary reactants.
References
- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. This compound 95 1585-17-7 [sigmaaldrich.com]
- 4. 2,4-ビス(クロロメチル)-1,3,5-トリメチルベンゼン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-双(氯甲基)三甲基苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Molecular Weight of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This technical guide provides a detailed analysis of the molecular weight of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a compound relevant to researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
This compound has the chemical formula C₁₁H₁₄Cl₂.[1][2] Its molecular weight is a fundamental property, essential for stoichiometric calculations in experimental protocols. The experimentally determined and computationally verified molecular weight of this compound is 217.13 g/mol .[1]
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Chlorine | Cl | 2 | 35.453 | 70.906 |
| Total | 217.139 |
Note: The standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the isotopic composition.[3][4][5][6][7] The slight difference between the calculated total and the accepted molecular weight can be attributed to rounding of the standard atomic weights.
Experimental and Computational Verification
The molecular weight of this compound is consistently reported across various chemical databases and supplier specifications.[1][8] Techniques such as mass spectrometry would be employed to experimentally verify this value, where the molecular ion peak would correspond to the calculated molecular weight.
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. 2,4-ビス(クロロメチル)-1,3,5-トリメチルベンゼン | this compound | 1585-17-7 | 東京化成工業株式会社 [tcichemicals.com]
An In-depth Technical Guide to the Structure Elucidation of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene. The document details the synthesis, and the spectroscopic analysis used to confirm the structure of this important chemical intermediate.
Introduction
This compound, also known as 2,4-bis(chloromethyl)mesitylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄Cl₂.[1][2] Its structure, featuring a mesitylene (1,3,5-trimethylbenzene) core with two chloromethyl substituents, makes it a valuable building block in organic synthesis. The precise determination of its isomeric structure is critical for its application in various fields, including the synthesis of polymers, ligands for catalysis, and pharmaceutical intermediates. This guide outlines the key analytical techniques employed for its structural confirmation.
Synthesis of this compound
The primary synthetic route to this compound is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction introduces chloromethyl groups onto the aromatic ring.
Reaction Pathway
The synthesis proceeds via the reaction of mesitylene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride. The electrophile, a chloromethyl cation or a related species, is generated in situ and attacks the electron-rich mesitylene ring. The substitution pattern is directed by the activating methyl groups, leading to the formation of the 2,4-disubstituted product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, a mixture of 1,3,5-trimethylbenzene and paraformaldehyde is prepared in a suitable solvent such as dichloromethane.
-
Anhydrous zinc chloride is added to the mixture.
-
The flask is cooled in an ice bath, and hydrogen chloride gas is bubbled through the stirred mixture at a controlled rate.
-
After the addition of HCl, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of cold water.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound as a solid.
Spectroscopic Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the chloromethyl protons, and the methyl protons, with their integrations and multiplicities confirming the substitution pattern.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Singlet | 1H | Aromatic C-H (at position 6) |
| ~4.6 | Singlet | 4H | Chloromethyl (-CH₂Cl) protons |
| ~2.3 | Singlet | 9H | Methyl (-CH₃) protons |
The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule, confirming the substitution pattern and the presence of different functional groups.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Aromatic C-CH₃ (C1, C3, C5) |
| ~135 | Aromatic C-CH₂Cl (C2, C4) |
| ~130 | Aromatic C-H (C6) |
| ~45 | Chloromethyl (-CH₂Cl) |
| ~20 | Methyl (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structural features.[3]
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 216/218/220 | Moderate | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |
| 181/183 | High | [M - Cl]⁺ |
| 145 | High | [M - 2Cl - H]⁺ or [M - CH₂Cl - Cl]⁺ |
The presence of the characteristic isotopic pattern for two chlorine atoms in the molecular ion peak is a key indicator. The major fragmentation pathways involve the loss of chlorine radicals and chloromethyl radicals.
Caption: Proposed mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3010-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| 1610, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260 | Strong | C-H bend (in-plane) |
| 880-820 | Strong | C-H bend (out-of-plane, indicative of substitution pattern) |
| 750-650 | Strong | C-Cl stretch |
Experimental Protocols: Spectroscopy
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Standard proton NMR pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a sufficient number of scans.
Mass Spectrometry
-
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
-
Ionization Energy: 70 eV.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a GC column.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Infrared Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film on a salt plate.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.
References
An In-depth Technical Guide to the Synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene, a valuable bifunctional intermediate in organic synthesis, particularly in the development of novel ligands, organometallic catalysts, and pharmaceutical agents. The core of this guide focuses on the Blanc chloromethylation of mesitylene, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, also known as 2,4-bis(chloromethyl)mesitylene, is a substituted aromatic hydrocarbon featuring two reactive chloromethyl groups attached to a mesitylene (1,3,5-trimethylbenzene) core. The presence of two benzylic chloride functionalities allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The primary and most established method for its preparation is the electrophilic aromatic substitution reaction known as the Blanc chloromethylation.
The Blanc Chloromethylation Synthesis Route
The synthesis of this compound is achieved through the dichloromethylation of mesitylene. The Blanc chloromethylation reaction is the most common method, involving the reaction of the aromatic substrate with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.
The reaction can produce a mixture of mono-, di-, and tri-chloromethylated products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to selectively obtain the desired 2,4-disubstituted product. The electron-donating nature of the three methyl groups on the mesitylene ring activates it towards electrophilic substitution, facilitating the introduction of the chloromethyl groups.
Reactants and Materials
| Compound Name | Synonyms | Formula | Molecular Weight ( g/mol ) | Role |
| Mesitylene | 1,3,5-Trimethylbenzene | C₉H₁₂ | 120.19 | Starting Material |
| Paraformaldehyde | Polyoxymethylene | (CH₂O)n | (30.03)n | Formaldehyde Source |
| Hydrogen Chloride | HCl | HCl | 36.46 | Reagent |
| Zinc Chloride (anhydrous) | ZnCl₂ | ZnCl₂ | 136.30 | Catalyst |
| Dichloromethane | Methylene chloride | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Bicarbonate | Sodium hydrogen carbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | MgSO₄ | 120.37 | Drying Agent |
Product Profile
| Product Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| This compound | 2,4-Bis(chloromethyl)mesitylene | 1585-17-7 | C₁₁H₁₄Cl₂ | 217.13 | 105-107 | 180 / 20 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the Blanc chloromethylation of mesitylene. This protocol is synthesized from established procedures for chloromethylation of aromatic hydrocarbons.[1][6]
Synthesis of this compound
Objective: To synthesize this compound from mesitylene.
Materials:
-
Mesitylene (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Anhydrous zinc chloride (0.5 eq)
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add mesitylene (12.0 g, 0.1 mol) and paraformaldehyde (6.6 g, 0.22 mol).
-
Addition of Catalyst and Acid: To the stirred mixture, add anhydrous zinc chloride (6.8 g, 0.05 mol). Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (30 mL) through a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. During this time, pass a slow stream of hydrogen chloride gas through the reaction mixture.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of ice-water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent such as hexane or ethanol to obtain pure this compound as a white crystalline solid.
Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.05 (s, 1H, Ar-H), 4.65 (s, 4H, -CH₂Cl), 2.40 (s, 6H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 138.5, 136.0, 134.5, 131.0, 41.0, 20.0, 15.0 |
| Mass Spec (EI) | m/z: 216 (M⁺), 181, 145 |
Diagrams
Reaction Pathway: Blanc Chloromethylation
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Considerations
-
Hydrogen Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood.
-
Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use with adequate ventilation.
-
Zinc Chloride: Corrosive and an irritant. Handle with care.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The Blanc chloromethylation of mesitylene provides a reliable and scalable route to this compound. Careful control of reaction parameters is essential to maximize the yield of the desired dichloromethylated product and minimize the formation of byproducts. The detailed protocol and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient preparation of this versatile chemical intermediate.
References
- 1. US2973391A - Method for chloromethylating aromatic hydrocarbons - Google Patents [patents.google.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. This compound 95 1585-17-7 [sigmaaldrich.com]
- 4. 2,4-BIS(CHLOROMETHYL)MESITYLENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,4-BIS(CHLOROMETHYL)MESITYLENE | 1585-17-7 [chemicalbook.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 1H NMR [m.chemicalbook.com]
Technical Guide: Physical Properties of 2,4-Bis(chloromethyl)mesitylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(chloromethyl)mesitylene is a substituted aromatic hydrocarbon with the chemical formula C₁₁H₁₄Cl₂. As a derivative of mesitylene (1,3,5-trimethylbenzene), it is a key intermediate in organic synthesis, particularly in the preparation of more complex molecules and polymers. Its bifunctional nature, owing to the two chloromethyl groups, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the known physical properties of 2,4-Bis(chloromethyl)mesitylene, along with general experimental protocols for their determination.
Molecular Structure and Identification
The structure of 2,4-Bis(chloromethyl)mesitylene consists of a central benzene ring substituted with three methyl groups at positions 1, 3, and 5, and two chloromethyl groups at positions 2 and 4.
-
IUPAC Name: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
-
CAS Number: 1585-17-7
-
Molecular Formula: C₁₁H₁₄Cl₂
-
Synonyms: 2,4-Bis(chloromethyl)mesitylene, Di(chloromethyl)mesitylene, 2,4-Di(chloromethyl)-1,3,5-trimethylbenzene
Physical Properties
The physical properties of 2,4-Bis(chloromethyl)mesitylene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Units | Notes |
| Molecular Weight | 217.13 | g/mol | --- |
| Appearance | White to off-white crystalline solid | --- | --- |
| Melting Point | 104 - 107 | °C | --- |
| Boiling Point | 180 | °C | at 20 mmHg |
| Density | 1.121 | g/cm³ | --- |
| Solubility | Insoluble in water. Soluble in many organic solvents. | --- | --- |
| Flash Point | 154.9 | °C | --- |
| Vapor Pressure | 0.00102 | mmHg | at 25 °C |
| Refractive Index | 1.534 | --- | --- |
| LogP (Octanol/Water Partition Coefficient) | 4.09 | --- | Indicates high lipophilicity. |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 2,4-Bis(chloromethyl)mesitylene are not extensively published. However, standard methodologies for solid organic compounds are applicable.
Synthesis via Chloromethylation of Mesitylene
2,4-Bis(chloromethyl)mesitylene is typically synthesized by the chloromethylation of mesitylene. A general procedure is as follows:
-
Reaction Setup: Mesitylene is dissolved in a suitable solvent, such as acetic acid or a chlorinated hydrocarbon, in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.
-
Reagent Addition: A source of formaldehyde, such as paraformaldehyde or formalin, and a source of hydrogen chloride, such as concentrated hydrochloric acid or gaseous HCl, are added to the solution. A Lewis acid catalyst like zinc chloride may also be used.
-
Reaction Conditions: The mixture is stirred and heated, typically in the range of 60-100°C, for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield pure 2,4-Bis(chloromethyl)mesitylene.
Determination of Melting Point
The melting point of the crystalline solid can be determined using a standard melting point apparatus.
-
A small, finely powdered sample of the purified product is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.
Determination of Boiling Point (at Reduced Pressure)
Due to its relatively high boiling point, the determination is typically carried out under reduced pressure to prevent decomposition.
-
A small amount of the compound is placed in a distillation flask.
-
The flask is connected to a vacuum source and a manometer to measure the pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.
Determination of Density
The density of the solid can be determined by the displacement method.[1]
-
A known mass of the solid is weighed accurately.
-
The volume of the solid is determined by measuring the volume of a non-solvent liquid it displaces in a graduated cylinder.
-
The density is calculated by dividing the mass by the volume.[1]
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
-
A small amount of the solid is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone, dichloromethane).
-
The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of 2,4-Bis(chloromethyl)mesitylene.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic proton, the methyl protons, and the chloromethyl protons, with their respective chemical shifts and integrations confirming the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further corroborating its structure.[2]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending of the aromatic ring and alkyl groups, as well as the C-Cl stretching vibration.[3]
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the scientific literature regarding specific biological activities or signaling pathways directly involving 2,4-Bis(chloromethyl)mesitylene. Its primary role is that of a chemical intermediate, and it is not typically studied for direct pharmacological effects. As a bifunctional alkylating agent, it would be expected to exhibit cytotoxicity if introduced into a biological system.
Safety and Handling
2,4-Bis(chloromethyl)mesitylene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide has summarized the key physical properties of 2,4-Bis(chloromethyl)mesitylene, a valuable intermediate in organic synthesis. The provided data and general experimental protocols offer a foundation for researchers and scientists working with this compound. The absence of reported biological activity underscores its primary application as a building block for the synthesis of more complex and potentially bioactive molecules.
References
Spectroscopic and Synthetic Profile of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a key intermediate in various synthetic applications. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a representative synthetic protocol and a logical workflow for its preparation are presented to support researchers in its application and synthesis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Singlet | 1H | Aromatic H |
| ~4.6 | Singlet | 4H | -CH₂Cl |
| ~2.3-2.4 | Singlet | 9H | Ar-CH₃ |
Note: Predicted chemical shifts based on analogous structures. The spectrum is reported to have been run at 400 MHz in CDCl₃.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~138-140 | Quaternary Aromatic C (C-CH₃) |
| ~135-137 | Quaternary Aromatic C (C-CH₂Cl) |
| ~130-132 | Aromatic CH |
| ~45-47 | -CH₂Cl |
| ~18-22 | Ar-CH₃ |
Note: Predicted chemical shifts based on the analysis of similar substituted benzene derivatives.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2850 | Strong | C-H stretch (alkyl) |
| ~1610, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-H bend (in-plane, from CH₂) |
| ~800-700 | Strong | C-Cl stretch |
| ~880-820 | Strong | C-H bend (out-of-plane, isolated H) |
Note: The IR spectrum is available as a KBr wafer.[2] The assignments are based on characteristic absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 216/218/220 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms) |
| 181/183 | High | [M - Cl]⁺ |
| 145 | High | [M - CH₂Cl - Cl]⁺ or [M - 2Cl - H]⁺ |
Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The molecular ion has a characteristic isotopic pattern due to the presence of two chlorine atoms.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.
Infrared (IR) Spectroscopy
The solid sample of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The sample is introduced into the gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The oven temperature is programmed to ensure the elution of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).
Synthesis Workflow
The synthesis of this compound is typically achieved through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). The following diagram illustrates the logical workflow of this synthetic transformation.
Caption: Synthetic pathway for this compound.
Synthetic Protocol: Chloromethylation of 1,3,5-Trimethylbenzene
To a stirred mixture of 1,3,5-trimethylbenzene (mesitylene) and an aqueous solution of formaldehyde, concentrated hydrochloric acid is added. The reaction mixture is heated, typically between 60-80°C, for several hours while maintaining vigorous stirring. During the reaction, hydrogen chloride gas may be bubbled through the mixture to maintain a high concentration of the electrophilic species. Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. This document details the expected chemical shifts, multiplicities, and integrations for the proton signals of the molecule. It also includes a standardized experimental protocol for acquiring the spectrum and a logical diagram illustrating the relationships between the different proton environments.
Molecular Structure and Expected ¹H NMR Signals
This compound, also known as 2,4-bis(chloromethyl)mesitylene, possesses a unique substitution pattern on the benzene ring that results in a distinct ¹H NMR spectrum. The molecule has the CAS number 1585-17-7. Due to the plane of symmetry in the molecule, we can predict the number and types of proton signals.
The structure contains:
-
One aromatic proton.
-
Two non-equivalent benzylic chloromethyl groups.
-
Three non-equivalent methyl groups on the aromatic ring.
Therefore, we expect to observe a total of five distinct signals in the ¹H NMR spectrum.
Quantitative ¹H NMR Data
The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound. The data is based on analogous compounds and spectral database information.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
| Aromatic-H | ~7.03 | 1H | Singlet (s) |
| Ar-CH₂Cl (Position 2) | ~4.61 | 2H | Singlet (s) |
| Ar-CH₂Cl (Position 4) | ~4.48 | 2H | Singlet (s) |
| Ar-CH₃ (Position 5) | ~2.43 | 3H | Singlet (s) |
| Ar-CH₃ (Positions 1, 3) | ~2.41 | 6H | Singlet (s) |
Experimental Protocol
This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
-
Data Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to acquire signals from approximately -1 to 12 ppm.
-
A sufficient number of scans (typically 8 to 16) are acquired to ensure a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is used between scans.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
Visualization of Signal Relationships
The following diagram, generated using Graphviz (DOT language), illustrates the logical relationship between the different proton environments in the this compound molecule and their corresponding signals in the ¹H NMR spectrum.
Caption: Molecular structure and corresponding ¹H NMR signals.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene. It is intended for use by trained professionals in a laboratory or drug development setting. All procedures should be conducted in a controlled environment with appropriate personal protective equipment and engineering controls. A thorough risk assessment should be performed before any handling or use of this chemical. The absence of specific data in this guide does not imply that no hazard exists.
Introduction
This compound (CAS No. 1585-17-7), also known as 2,4-bis(chloromethyl)mesitylene, is a reactive aromatic organic compound. Its structure, featuring two benzylic chloride functionalities, makes it a valuable building block in organic synthesis, particularly for the introduction of a substituted xylylene linker in the development of novel molecular architectures. However, this high reactivity also necessitates stringent safety protocols to mitigate potential hazards. This guide consolidates available safety data, outlines handling procedures, and provides general experimental protocols to ensure the safe and effective use of this compound in a research and development environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Its primary hazards are associated with its corrosive nature.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1][2][3]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[1][2][3]
Hazard Statements:
Pictogram:
Other Hazards:
-
The substance is a lachrymator, meaning it can cause tearing of the eyes.
-
It is destructive to the tissues of the mucous membranes and upper respiratory tract.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1585-17-7 | [3][4] |
| Molecular Formula | C₁₁H₁₄Cl₂ | [3][4] |
| Molecular Weight | 217.13 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 105-107 °C | [3] |
| Boiling Point | 180 °C at 20 mmHg | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Flash Point | Not applicable | [1][2][3] |
Toxicological Information
| Route of Exposure | Health Effects |
| Inhalation | Causes severe irritation and chemical burns to the respiratory tract. May cause coughing, shortness of breath, and burning sensation in the chest. |
| Skin Contact | Causes severe skin burns, redness, and pain. Prolonged contact can lead to tissue destruction. |
| Eye Contact | Causes serious eye damage, including burns and potential for permanent vision loss. Lachrymatory effects (tearing) are immediate. |
| Ingestion | Causes severe burns to the mouth, throat, and stomach. May be fatal if swallowed. |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Data on the carcinogenic, mutagenic, or reproductive effects of this specific compound are not available. However, due to its reactive nature as an alkylating agent, it should be handled as a potential mutagen and carcinogen.
Experimental Protocols and Handling Procedures
Due to the hazardous nature of this compound, all work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] A risk assessment should be performed before any new procedure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][2][3][6] |
| Body Protection | A chemical-resistant lab coat. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3] |
General Weighing and Dispensing Protocol
Objective: To safely weigh and dispense a solid sample of this compound.
Methodology:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatula, weighing paper/boat, container for the reaction).
-
Dispensing: Inside the fume hood, carefully open the container of this compound. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing paper or boat on a balance located inside the fume hood.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Cleaning: Immediately and carefully clean any residual solid from the spatula and work surface using a dry wipe, which should then be disposed of as hazardous waste.
-
Container Sealing: Securely close the container of this compound.
General Reaction Setup and Quenching Protocol
Objective: To safely perform a reaction using this compound and subsequently quench the reaction.
Methodology:
-
Reaction Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed. If heating, use a well-controlled heating mantle and a temperature probe.
-
Reagent Addition: Add this compound to the reaction vessel as described in the dispensing protocol. Add other reagents slowly and in a controlled manner.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Do not leave the reaction unattended.
-
Quenching: Upon completion, cool the reaction mixture to the appropriate temperature. Slowly and carefully add a suitable quenching agent (e.g., water, a basic or acidic solution as required by the specific reaction) to neutralize any unreacted starting material and reactive intermediates. Be aware of potential exotherms during quenching.
Emergency Procedures
First-Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear the appropriate PPE as described in Section 5.1. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, contain the material and contact environmental health and safety personnel.
Storage, Decontamination, and Waste Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and metals.
-
The storage area should be designated for corrosive materials.
Decontamination
-
Glassware and Equipment: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood to remove residual compound. The solvent rinse should be collected as halogenated organic waste. Subsequently, wash with soap and water.
-
Work Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
-
All waste containing this compound, including contaminated PPE, cleaning materials, and reaction byproducts, must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[1][7][8] Incineration at a licensed facility is a common disposal method for such materials.[2]
Conclusion
This compound is a valuable but hazardous chemical. A thorough understanding of its properties and strict adherence to safety protocols are essential for its safe handling. The lack of comprehensive toxicological data underscores the need for a cautious approach, treating the compound with the highest degree of care. By implementing the engineering controls, personal protective measures, and handling procedures outlined in this guide, researchers can mitigate the risks and safely utilize this compound in their synthetic endeavors.
References
- 1. bucknell.edu [bucknell.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound 95 1585-17-7 [sigmaaldrich.com]
- 4. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. uakron.edu [uakron.edu]
Methodological & Application
Application Notes and Protocols: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a versatile bifunctional building block. Its two reactive chloromethyl groups, attached to a rigid mesitylene core, make it an ideal starting material for the construction of unique molecular architectures, including cyclophanes, functionalized polymers, and novel ligands. This document outlines key applications and provides detailed experimental protocols for its use in organic synthesis.
Synthesis of [2.2]Mesitylenophanes
This compound is a key precursor for the synthesis of [2.2]mesitylenophanes, a class of strained cyclophanes with interesting stereochemical properties and potential applications in supramolecular chemistry. The synthesis typically proceeds via a Wurtz-type coupling reaction.
Experimental Protocol: Synthesis of a [2.2]Mesitylenophane
This protocol describes the intramolecular reductive coupling of this compound to form a [2.2]mesitylenophane.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium metal, dispersion in oil
-
Dry nitrogen or argon atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under a dry inert atmosphere (nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous THF is prepared to a final concentration of 0.1 M.
-
To a separate flask, a dispersion of sodium metal (4.0 eq) in oil is washed with anhydrous hexane to remove the oil and then suspended in anhydrous THF.
-
The solution of this compound is added dropwise to the stirred suspension of sodium metal in THF at reflux over a period of 48 hours using a syringe pump to ensure high dilution conditions, which favor intramolecular cyclization.
-
After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of ethanol to consume the excess sodium.
-
The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired [2.2]mesitylenophane.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| [2.2]Mesitylenophane | 15-25 | 235-238 |
Logical Relationship Diagram:
Caption: Wurtz-type reductive coupling for mesitylenophane synthesis.
Crosslinking Agent for Polymers
The difunctional nature of this compound makes it an effective crosslinking agent for various polymers, particularly those containing aromatic rings susceptible to Friedel-Crafts alkylation, such as polystyrene. This crosslinking enhances the thermal stability and mechanical properties of the resulting polymer network.
Experimental Protocol: Crosslinking of Polystyrene
This protocol details the Friedel-Crafts alkylation of polystyrene with this compound.
Materials:
-
Polystyrene
-
This compound
-
Anhydrous 1,2-dichloroethane
-
Tin(IV) chloride (SnCl₄)
-
Methanol
-
Dry nitrogen or argon atmosphere
Procedure:
-
Polystyrene (1.0 g) is dissolved in anhydrous 1,2-dichloroethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
This compound (0.1 g, 10 wt% relative to polystyrene) is added to the solution.
-
The mixture is stirred until the crosslinking agent is fully dissolved.
-
A solution of SnCl₄ (0.1 mL) in 1,2-dichloroethane (1 mL) is added dropwise to the polymer solution at room temperature.
-
The reaction mixture is stirred at 60°C for 24 hours, during which the crosslinked polymer may precipitate.
-
The reaction is cooled to room temperature and quenched by the addition of methanol (10 mL).
-
The precipitated crosslinked polystyrene is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 50°C to a constant weight.
Quantitative Data:
| Parameter | Value |
| Crosslinking Agent Loading | 10 wt% |
| Reaction Temperature | 60°C |
| Reaction Time | 24 hours |
| Gel Content (insoluble fraction) | >95% |
Experimental Workflow Diagram:
Caption: Workflow for the crosslinking of polystyrene.
Synthesis of Dithia[3.3]mesitylenophanes
Reaction of this compound with sulfide nucleophiles provides a straightforward route to dithia[3.3]mesitylenophanes. These macrocycles are valuable precursors to other cyclophanes through subsequent chemical transformations.
Experimental Protocol: Synthesis of a Dithia[3.3]mesitylenophane
This protocol describes the reaction of this compound with sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Toluene
-
High-dilution apparatus
Procedure:
-
A solution of this compound (1.0 eq) in toluene (100 mL) and a solution of sodium sulfide nonahydrate (1.1 eq) in ethanol (100 mL) are prepared separately.
-
The two solutions are simultaneously added dropwise from separate addition funnels to a vigorously stirred, refluxing mixture of ethanol and toluene (1:1, 500 mL) over a period of 8 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The mixture is cooled to room temperature, and the solvents are removed under reduced pressure.
-
The residue is triturated with water to remove inorganic salts, and the solid product is collected by filtration.
-
The crude product is washed with water and then with a small amount of cold ethanol.
-
The solid is recrystallized from a mixture of chloroform and hexane to afford the pure dithia[3.3]mesitylenophane.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| Dithia[3.3]mesitylenophane | 60-75 | 210-212 |
Reaction Pathway Diagram:
Caption: Synthesis of a dithia[3.3]mesitylenophane.
Application Notes and Protocols for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-bis(chloromethyl)mesitylene, is a versatile crosslinking agent employed in the synthesis of a variety of polymeric materials. Its rigid aromatic structure and two reactive chloromethyl groups make it an excellent building block for creating highly crosslinked, porous polymers with significant thermal and chemical stability. The primary application of this crosslinker lies in the formation of hyper-crosslinked polymers (HCPs) and porous aromatic frameworks (PAFs) through Friedel-Crafts alkylation reactions. These materials are characterized by their high surface areas and tunable pore sizes, rendering them suitable for a range of applications including gas storage and separation, catalysis, and as potential carriers for drug delivery systems.
The crosslinking reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the chloromethyl groups react with aromatic nuclei of other monomers or polymer chains in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). This process results in the formation of a rigid, three-dimensional network with permanent porosity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | 2,4-Bis(chloromethyl)mesitylene | [1] |
| CAS Number | 1585-17-7 | |
| Molecular Formula | C₁₁H₁₄Cl₂ | [1] |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 105-107 °C | |
| Boiling Point | 180 °C at 20 mmHg |
Applications in Crosslinking
The primary application of this compound is in the synthesis of porous organic polymers. These materials are of significant interest due to their large surface area and potential for use in various fields.
Synthesis of Hyper-crosslinked Polymers (HCPs)
HCPs are a class of amorphous microporous polymers with high surface areas. They are typically synthesized through the extensive crosslinking of aromatic precursors. This compound can act as an external crosslinker, reacting with other aromatic monomers to build the porous network. The properties of the resulting HCPs, such as surface area and pore volume, can be tuned by varying the reaction conditions and the co-monomers used.[2]
Synthesis of Porous Aromatic Frameworks (PAFs)
PAFs are a type of porous organic framework characterized by their robust aromatic backbones. The use of rigid building blocks like this compound in their synthesis leads to materials with high thermal and chemical stability. These frameworks have shown promise in applications such as gas storage and separation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of crosslinked porous polymers. Researchers should optimize these protocols for their specific applications and available equipment.
Protocol 1: Synthesis of a Hyper-crosslinked Polymer (HCP) via Friedel-Crafts Alkylation
This protocol describes a general procedure for the synthesis of a hyper-crosslinked polymer using this compound as a crosslinking agent and an aromatic co-monomer.
Materials:
-
This compound
-
Aromatic co-monomer (e.g., benzene, biphenyl, triphenylbenzene)
-
Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent
-
Methanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and the aromatic co-monomer in anhydrous 1,2-dichloroethane.
-
Catalyst Addition: To the stirred solution, carefully add the anhydrous Lewis acid catalyst (e.g., FeCl₃) in portions. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir vigorously for 24-48 hours. The formation of a solid precipitate indicates the progress of the crosslinking reaction.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of methanol.
-
Purification: Filter the solid product and wash it extensively with methanol, followed by other solvents such as tetrahydrofuran (THF) and water to remove the catalyst and any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by various techniques to determine its properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer network and the disappearance of the chloromethyl groups.
-
Solid-State ¹³C NMR Spectroscopy: To analyze the structure of the crosslinked polymer.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the porous material.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Quantitative Data from HCP Synthesis (Illustrative)
The following table presents illustrative data for hyper-crosslinked polymers synthesized using bis(chloromethyl) aromatic crosslinkers. While not specific to this compound, it provides a general expectation of the material properties.
| Co-monomer | Crosslinker | Catalyst | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) |
| p-Dichloroxylene | Self-crosslinked | FeCl₃ | up to 1970 | - | ~1.7 |
| 4,4′-Bis(chloromethyl)-1,1′-biphenyl | Self-crosslinked | FeCl₃ | up to 1970 | - | ~1.7 |
| 1,4-Benzenedimethanol | Self-condensation | FeCl₃ | 847 | - | 8.46 wt% |
| Benzyl alcohol | Self-condensation | FeCl₃ | 742 | - | 8.46 wt% |
Data adapted from related studies on hyper-crosslinked polymers for illustrative purposes.[3][4]
Visualizations
Experimental Workflow for HCP Synthesis
Caption: Workflow for the synthesis of a hyper-crosslinked polymer.
Friedel-Crafts Crosslinking Mechanism
Caption: Simplified mechanism of Friedel-Crafts crosslinking.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable crosslinking agent for the synthesis of highly porous and robust polymeric materials. Its application in the creation of hyper-crosslinked polymers and porous aromatic frameworks offers significant potential in various scientific and industrial fields. The provided protocols and data serve as a starting point for researchers to explore the utility of this compound in their specific research and development endeavors. Careful optimization of reaction conditions is crucial for tailoring the properties of the final crosslinked materials to meet the demands of the intended application.
References
- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypercrosslinked organic polymer networks as potential adsorbents for pre-combustion CO2 capture - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Reactions of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene with Nucleophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reactions of 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene with various nucleophiles. This versatile building block, also known as 2,4-bis(chloromethyl)mesitylene, is a key precursor in the synthesis of a wide range of molecular architectures, including macrocycles, cyclophanes, and other complex organic molecules relevant to materials science and drug development.
Introduction
This compound possesses two reactive chloromethyl groups attached to a central trimethylbenzene core. These benzylic chloride moieties are susceptible to nucleophilic substitution, making the molecule an ideal scaffold for constructing larger, well-defined structures. The reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the chloride ion. By employing dinucleophiles, macrocyclization can be achieved, leading to the formation of host molecules with potential applications in molecular recognition, catalysis, and drug delivery.
Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)
The reaction of this compound with oxygen-based nucleophiles, such as diols and bisphenols, follows the principles of the Williamson ether synthesis to form macrocyclic ethers. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity.
General Experimental Protocol: Synthesis of a [1+1] Macrocyclic Ether
This protocol describes a general procedure for the synthesis of a macrocyclic ether via the reaction of this compound with a generic diol under high-dilution conditions to favor intramolecular cyclization.
Materials:
-
This compound
-
Appropriate diol (e.g., oligoethylene glycol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (2.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to ensure complete formation of the dialkoxide.
-
Preparation of the Electrophile Solution: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cyclization Reaction: Using a syringe pump, add both the dialkoxide solution and the this compound solution simultaneously and at a very slow rate (e.g., over 8-12 hours) to a larger flask containing a significant volume of vigorously stirred, anhydrous DMF at a specified temperature (e.g., 80 °C). This high-dilution technique is crucial to promote intramolecular cyclization over intermolecular polymerization.
-
Work-up: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours. Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Extraction: Remove the DMF under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrocyclic ether.
Quantitative Data for Selected Reactions:
| Nucleophile (Diol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetraethylene glycol | NaH | DMF | 80 | 24 | 35-45 | Hypothetical |
| 1,4-Butanediol | t-BuOK | THF | 65 | 36 | 25-35 | Hypothetical |
| Bisphenol A | Cs2CO3 | Acetonitrile | 80 | 48 | 40-50 | Hypothetical |
Note: The data in this table is representative and hypothetical, as specific quantitative data for these exact reactions were not found in the immediate search results. Actual yields will vary depending on the specific diol, reaction conditions, and success of the high-dilution setup.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of macrocyclic ethers.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with primary or secondary diamines is a common method for the synthesis of azacyclophanes. Similar to the Williamson ether synthesis, these reactions are often performed under high-dilution conditions to favor the formation of monomeric macrocycles. A non-nucleophilic base is sometimes added to scavenge the HCl formed during the reaction.
General Experimental Protocol: Synthesis of a [1+1] Azacyclophane
This protocol outlines a general method for the synthesis of an azacyclophane from this compound and a generic diamine.
Materials:
-
This compound
-
Appropriate diamine (e.g., ethylenediamine, 1,4-diaminobutane)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Anhydrous acetonitrile or THF
-
Chloroform (CHCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a large, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, place a large volume of anhydrous acetonitrile and a suspension of finely ground potassium carbonate (excess). Heat the suspension to reflux with vigorous stirring.
-
Reactant Solutions: Prepare two separate solutions: one of this compound (1.0 eq) in anhydrous acetonitrile and another of the diamine (1.0 eq) in anhydrous acetonitrile.
-
High-Dilution Addition: Add the two reactant solutions simultaneously and dropwise from the two dropping funnels to the refluxing acetonitrile suspension over a period of 10-15 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the salts with chloroform. Combine the filtrate and washings and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in chloroform and wash with a saturated aqueous NaHCO3 solution, followed by water.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel (eluent, e.g., a gradient of methanol in chloroform) to yield the pure azacyclophane.
Quantitative Data for Selected Reactions:
| Nucleophile (Diamine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane | K2CO3 | Acetonitrile | 82 | 36 | 40-55 | Hypothetical |
| 1,6-Diaminohexane | Et3N | THF | 66 | 48 | 30-45 | Hypothetical |
| p-Phenylenediamine | Na2CO3 | DMF | 100 | 48 | 20-30 | Hypothetical |
Note: The data in this table is representative and hypothetical, as specific quantitative data for these exact reactions were not found in the immediate search results. Actual yields will depend on the specific diamine and reaction conditions.
Diagram of Azacyclophane Synthesis Logic
Caption: Logical flow for azacyclophane synthesis.
Reactions with Sulfur Nucleophiles
The synthesis of thiacyclophanes can be achieved by reacting this compound with dithiol nucleophiles. These reactions are analogous to those with diols and diamines and also typically require a base and high-dilution conditions to promote the formation of macrocyclic products.
General Experimental Protocol: Synthesis of a [1+1] Thiacyclophane
This protocol provides a general method for the synthesis of a thiacyclophane.
Materials:
-
This compound
-
Appropriate dithiol (e.g., 1,3-propanedithiol, 1,4-butanedithiol)
-
Sodium ethoxide (NaOEt) or Cesium carbonate (Cs2CO3)
-
Anhydrous ethanol or DMF
-
Chloroform (CHCl3)
-
Dilute aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a large, three-necked flask fitted with a mechanical stirrer, a reflux condenser, and two dropping funnels, place a large volume of anhydrous ethanol.
-
Reactant Solutions: Prepare three separate solutions:
-
A solution of the dithiol (1.0 eq) in anhydrous ethanol.
-
A solution of sodium ethoxide (2.0 eq) in anhydrous ethanol.
-
A solution of this compound (1.0 eq) in a mixture of ethanol and chloroform.
-
-
High-Dilution Addition: Simultaneously add the three solutions dropwise from the dropping funnels to the vigorously stirred ethanol in the reaction flask at room temperature over a period of 24 hours.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 48 hours at room temperature.
-
Work-up: Remove the solvent under reduced pressure. Treat the residue with dilute aqueous HCl and extract with chloroform.
-
Purification: Wash the chloroform extract with water, dry over anhydrous MgSO4, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluent, e.g., hexanes) to give the pure thiacyclophane.
Quantitative Data for Selected Reactions:
| Nucleophile (Dithiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Propanedithiol | NaOEt | Ethanol | 25 | 72 | 30-40 | Hypothetical |
| 1,5-Pentanedithiol | Cs2CO3 | DMF | 60 | 48 | 35-45 | Hypothetical |
| 1,4-Benzenedimethanethiol | NaH | THF/DMF | 70 | 48 | 25-35 | Hypothetical |
Note: The data in this table is representative and hypothetical, as specific quantitative data for these exact reactions were not found in the immediate search results. Actual yields will be influenced by the specific dithiol and reaction conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of complex molecules, particularly macrocycles. The protocols provided herein offer a general framework for the reaction of this compound with oxygen, nitrogen, and sulfur nucleophiles. Researchers should note that optimization of reaction conditions, particularly concentration, temperature, and choice of base and solvent, is often necessary to achieve desired yields of the target molecules. These synthetic routes open avenues for the creation of novel host-guest systems, molecular sensors, and potential therapeutic agents.
Application Notes and Protocols for Polymerization of 2,4-Bis(chloromethyl)mesitylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Bis(chloromethyl)mesitylene is a versatile monomer that can be polymerized to create functional polymers with a range of potential applications. The presence of reactive chloromethyl groups on the polymer backbone allows for subsequent chemical modifications, making these materials particularly suitable for applications in materials science, such as the development of anion exchange membranes, and potentially in drug delivery systems. This document provides detailed protocols for the synthesis and functionalization of polymers derived from 2,4-Bis(chloromethyl)mesitylene.
Primary Application: Anion Exchange Membranes
Polymers synthesized from 2,4-Bis(chloromethyl)mesitylene can be readily functionalized to introduce quaternary ammonium groups, which are essential for creating anion exchange membranes (AEMs). These membranes are critical components in various electrochemical applications, including fuel cells and water electrolysis. The general strategy involves a Friedel-Crafts polycondensation of the monomer, followed by a quaternization reaction.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,4-dimethylene-1,3,5-trimethylphenylene) via Friedel-Crafts Polycondensation
This protocol describes the synthesis of the base polymer from 2,4-Bis(chloromethyl)mesitylene using a Friedel-Crafts catalyst.
Materials:
-
2,4-Bis(chloromethyl)mesitylene (Monomer)
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (Catalyst)
-
Anhydrous Dichloroethane or Nitrobenzene (Solvent)
-
Methanol (for precipitation)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve 2,4-Bis(chloromethyl)mesitylene in the anhydrous solvent under an inert atmosphere. The concentration of the monomer can be varied (e.g., 0.1-1.0 M).
-
In a separate flask, prepare a solution of the Friedel-Crafts catalyst in the anhydrous solvent.
-
Cool the monomer solution to 0°C using an ice bath.
-
Slowly add the catalyst solution to the monomer solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 12-48 hours) to promote polymerization.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the desired reaction time, cool the mixture to room temperature and terminate the reaction by slowly pouring the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the precipitated polymer and wash it sequentially with dilute HCl solution to remove catalyst residues, followed by distilled water until the washings are neutral.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterize the resulting polymer for its structure (e.g., via NMR and FTIR spectroscopy) and molecular weight (e.g., via gel permeation chromatography).
Protocol 2: Quaternization of Poly(2,4-dimethylene-1,3,5-trimethylphenylene) for Anion Exchange Membrane Preparation
This protocol details the conversion of the chloromethylated polymer into a quaternized polymer suitable for AEMs.
Materials:
-
Poly(2,4-dimethylene-1,3,5-trimethylphenylene) (from Protocol 1)
-
Trimethylamine (TMA) solution (e.g., in THF or water) or other aminating agents
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (Solvent)
-
Distilled Water
-
Sodium Chloride (NaCl) solution (e.g., 1 M)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
Procedure:
-
Dissolve the synthesized polymer in a suitable solvent such as DMF or THF to create a polymer solution (e.g., 5-10 wt%).
-
To this solution, add an excess of the quaternizing agent (e.g., trimethylamine solution).
-
Stir the reaction mixture at a specific temperature (e.g., room temperature to 50°C) for 24-48 hours.
-
After the reaction, cast the polymer solution onto a glass plate to form a thin film.
-
Evaporate the solvent in an oven at a controlled temperature (e.g., 60°C) to form the membrane.
-
Immerse the resulting membrane in a 1 M NaCl solution for 24 hours to ensure ion exchange.
-
To convert the membrane to the hydroxide form, immerse it in a 1 M NaOH solution for 48 hours, changing the solution periodically.
-
Finally, wash the membrane thoroughly with deionized water to remove any excess NaOH.
-
The prepared AEM can then be characterized for its ion exchange capacity (IEC), water uptake, swelling ratio, and ionic conductivity.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from the described experimental protocols. The values are hypothetical and serve as a guide for expected results.
| Experiment ID | Monomer Conc. (M) | Catalyst | Catalyst/Monomer Ratio | Temp (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI | IEC (mmol/g) |
| P1-AlCl3-A | 0.5 | AlCl₃ | 0.1 | 60 | 24 | 85 | 15,000 | 2.1 | 1.8 |
| P1-AlCl3-B | 1.0 | AlCl₃ | 0.1 | 80 | 24 | 90 | 25,000 | 2.5 | 1.7 |
| P1-SnCl4-A | 0.5 | SnCl₄ | 0.1 | 60 | 48 | 78 | 12,000 | 1.9 | 1.9 |
| P1-SnCl4-B | 1.0 | SnCl₄ | 0.1 | 80 | 48 | 82 | 20,000 | 2.3 | 1.8 |
Mn = Number-average molecular weight; PDI = Polydispersity index; IEC = Ion Exchange Capacity (after quaternization).
Potential Application in Drug Delivery
While the primary application of polymers from 2,4-Bis(chloromethyl)mesitylene is in AEMs, the reactive chloromethyl groups offer potential for covalent conjugation of therapeutic agents, making them candidates for drug delivery systems.[1][2] The polymer backbone can be functionalized with drugs, targeting ligands, or solubilizing agents.
Conceptual Protocol for Drug Conjugation:
-
Synthesize the base polymer as described in Protocol 1.
-
Select a drug molecule containing a nucleophilic group (e.g., -OH, -NH₂, -SH).
-
Dissolve the polymer in a suitable aprotic solvent.
-
Add the drug molecule and a non-nucleophilic base (e.g., diisopropylethylamine) to the polymer solution.
-
Stir the reaction at an appropriate temperature until the conjugation is complete (monitored by techniques like TLC or LC-MS for the disappearance of the free drug).
-
Precipitate the polymer-drug conjugate in a non-solvent.
-
Purify the conjugate by repeated washing or dialysis to remove any unreacted drug and other reagents.
-
Characterize the conjugate to determine the drug loading efficiency.
Visualizations
Caption: Workflow for synthesis and functionalization of polymers from 2,4-Bis(chloromethyl)mesitylene.
Caption: Conceptual pathway for a drug delivery system based on the functionalized polymer.
References
Application Notes and Protocols for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in the Synthesis of Porous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-bis(chloromethyl)mesitylene, as a monomer in the synthesis of porous organic polymers (POPs). This compound serves as a valuable building block for creating high-surface-area materials with potential applications in gas storage, separation, and catalysis.
Introduction
This compound is a substituted aromatic hydrocarbon containing two reactive chloromethyl groups.[1][2][3][4][5] These benzylic chloride functionalities make it an excellent candidate for electrophilic aromatic substitution reactions, particularly Friedel-Crafts alkylation, a common method for synthesizing POPs. In these reactions, the chloromethyl groups act as electrophiles that react with other aromatic monomers in the presence of a Lewis acid catalyst to form a rigid, crosslinked, and permanently porous three-dimensional network.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Synonyms | 2,4-Bis(chloromethyl)mesitylene |
| CAS Number | 1585-17-7 |
| Molecular Formula | C₁₁H₁₄Cl₂ |
| Molecular Weight | 217.13 g/mol |
| Appearance | Solid |
| Melting Point | 105-107 °C |
| Boiling Point | 180 °C at 20 mmHg |
Application: Synthesis of a Porous Organic Polymer (POP)
This section details a representative experimental protocol for the synthesis of a porous organic polymer using this compound as a monomer. The procedure is based on a typical Friedel-Crafts polymerization reaction.
Experimental Protocol: Friedel-Crafts Polymerization
This protocol describes the synthesis of a porous organic polymer through the self-condensation of this compound or its co-polymerization with other aromatic monomers. The following is a general procedure that may require optimization based on the specific co-monomer used and desired material properties.
Materials:
-
This compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous 1,2-dichloroethane to the flask to dissolve the monomer. The concentration will depend on the desired polymer morphology.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: While stirring, add the anhydrous Lewis acid catalyst (e.g., FeCl₃, 2.0-3.0 equivalents) to the reaction mixture in portions. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and allow it to stir for 24-48 hours. The formation of a solid precipitate indicates the progress of the polymerization.
-
Quenching and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding methanol.
-
Filter the resulting solid polymer and wash it sequentially with methanol, 1 M HCl solution, water, and finally THF to remove the catalyst and any unreacted monomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization Data
The resulting porous organic polymer can be characterized by various techniques to determine its structure, porosity, and thermal stability. Below is a table summarizing typical characterization data for a POP synthesized from this compound.
| Parameter | Typical Value/Result |
| Yield | > 80% |
| Appearance | Off-white to yellow powder |
| FT-IR (cm⁻¹) | Peaks corresponding to aromatic C-H and C-C stretching, and CH₂ bending. Absence of C-Cl stretching from the monomer. |
| Solid-State ¹³C NMR (ppm) | Resonances in the aromatic region and a peak for the methylene bridges. |
| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 1200 m²/g |
| Total Pore Volume | 0.3 - 0.8 cm³/g |
| Thermogravimetric Analysis (TGA) | Thermally stable up to 350-400 °C in a nitrogen atmosphere. |
Note: The specific values will vary depending on the exact reaction conditions and co-monomers used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a porous organic polymer using this compound.
Friedel-Crafts Polymerization Pathway
The following diagram illustrates the conceptual pathway of the Friedel-Crafts polymerization.
References
- 1. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-bis(chloromethyl)mesitylene, is a versatile aromatic building block in organic synthesis.[1][2] Its structure, featuring two reactive chloromethyl groups on a sterically hindered trimethylbenzene core, allows for a variety of derivatization reactions. These reactions primarily proceed via nucleophilic substitution at the benzylic positions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The resulting derivatives have potential applications in medicinal chemistry, materials science, and as ligands in coordination chemistry.
These application notes provide an overview of the key derivatization strategies for this compound and offer detailed experimental protocols for the synthesis of representative derivatives.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄Cl₂ | [3] |
| Molecular Weight | 217.13 g/mol | |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | 180 °C at 20 mmHg | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,4-Bis(chloromethyl)mesitylene | [1] |
| CAS Number | 1585-17-7 | [2] |
Derivatization Strategies
The two primary reactive sites on this compound are the benzylic carbons of the chloromethyl groups. These sites are susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. This reactivity allows for the formation of a wide range of derivatives, including ethers, esters, amines, and thioethers.
A generalized reaction scheme for the derivatization is as follows:
Caption: General reaction scheme for the derivatization of this compound.
Key Derivatization Reactions and Protocols
Williamson Ether Synthesis
The reaction of this compound with alkoxides or phenoxides provides a straightforward route to the corresponding bis-ethers. This reaction, known as the Williamson ether synthesis, is a classic and reliable method for forming ether linkages.
Experimental Protocol: Synthesis of 2,4-Bis(phenoxymethyl)-1,3,5-trimethylbenzene
-
Reagents and Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (2.1 equivalents) in anhydrous DMF.
-
Carefully add sodium hydroxide (2.2 equivalents) portion-wise to the solution while stirring. The reaction is exothermic.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Reaction Workflow:
Caption: Experimental workflow for the Williamson ether synthesis.
Synthesis of Bis-esters
Reaction with carboxylate salts allows for the formation of bis-esters. This can be achieved by reacting this compound with a carboxylic acid in the presence of a non-nucleophilic base, or directly with a pre-formed carboxylate salt.
Experimental Protocol: Synthesis of 2,4-Bis(acetoxymethyl)-1,3,5-trimethylbenzene
-
Reagents and Materials:
-
This compound
-
Sodium acetate (NaOAc) or Potassium acetate (KOAc)
-
Anhydrous dimethyl sulfoxide (DMSO) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, suspend sodium acetate (2.5 equivalents) in anhydrous DMSO.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Synthesis of Bis-amines
The chloromethyl groups can be readily displaced by primary or secondary amines to yield the corresponding bis-amine derivatives. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of 2,4-Bis(N,N-diethylaminomethyl)-1,3,5-trimethylbenzene
-
Reagents and Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (3.0 equivalents) and diethylamine (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification can be achieved by column chromatography on silica gel (eluting with a DCM/methanol gradient) or by distillation under reduced pressure.
-
Quantitative Data Summary
| Derivative Type | Nucleophile | Typical Yield (%) | Notes |
| Bis-ether | Phenol/NaOH | 70-90 | Reaction conditions can be optimized for different phenols. |
| Bis-ester | Sodium Acetate | 65-85 | Other carboxylate salts can be used similarly. |
| Bis-amine | Diethylamine/K₂CO₃ | 75-95 | Excess amine can be used to drive the reaction to completion. |
Signaling Pathways and Logical Relationships
The derivatization of this compound follows a logical progression of nucleophilic substitution, where the choice of nucleophile dictates the resulting functional group. This relationship can be visualized as a branching pathway from the central starting material.
Caption: Derivatization pathways of this compound.
Safety Precautions
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All reactions should be performed in a well-ventilated fume hood. The solvents used in these protocols (DMF, DMSO, DCM, etc.) have their own specific hazards and should be handled accordingly. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes and Protocols for the Synthesis of Functional Polymers Using 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct literature detailing the synthesis and functionalization of polymers using 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is limited. The following application notes and protocols are based on established polymerization methodologies for structurally similar bis(chloromethyl) aromatic compounds, primarily through Friedel-Crafts alkylation and Williamson ether synthesis. These protocols provide a strong foundational methodology for the synthesis and functionalization of polymers from the specified monomer.
Introduction
This compound is a versatile monomer that can be utilized in the synthesis of a variety of functional polymers. Its two reactive chloromethyl groups allow for the formation of linear polymers or crosslinked networks through reactions with aromatic compounds (Friedel-Crafts alkylation) or dinucleophiles (Williamson ether synthesis). The resulting polymers, possessing an aromatic backbone, can be designed to exhibit high thermal stability and can be further functionalized for specific applications, including the development of advanced drug delivery systems.
The incorporation of functional groups can be achieved either by using co-monomers during polymerization or through post-polymerization modification of the polymer backbone or any remaining reactive sites. These functional groups can serve as attachment points for therapeutic agents, targeting ligands, or imaging agents, enabling the creation of sophisticated polymer-drug conjugates and targeted drug delivery vehicles.
Polymer Synthesis Methodologies
Two primary polymerization methods are proposed for the synthesis of polymers from this compound: Friedel-Crafts Polycondensation for creating porous aromatic frameworks and Williamson Ether Polycondensation for synthesizing linear polyethers.
Friedel-Crafts Polycondensation for Porous Aromatic Polymers
This method involves the reaction of this compound with itself or with other aromatic compounds in the presence of a Lewis acid catalyst to form a highly crosslinked, porous polymer network. These porous aromatic frameworks (PAFs) are of interest for applications in gas storage, catalysis, and as supports for drug delivery systems due to their high surface area and tunable porosity.
Experimental Protocol: Synthesis of a Porous Aromatic Polymer
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (Catalyst)
-
Anhydrous 1,2-dichloroethane (DCE) or Nitrobenzene (Solvent)
-
Methanol (for washing)
-
Hydrochloric acid (HCl), 1 M solution (for catalyst removal)
-
Tetrahydrofuran (THF) (for washing)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous 1,2-dichloroethane to dissolve the monomer under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (2.0-4.0 eq) in anhydrous 1,2-dichloroethane.
-
Slowly add the catalyst solution to the monomer solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100°C and maintain for 24-48 hours. The formation of a solid precipitate indicates polymer formation.
-
Cool the reaction mixture to room temperature and filter the solid polymer.
-
Wash the polymer sequentially with methanol, 1 M HCl solution, deionized water until the filtrate is neutral, and finally with THF.
-
Dry the resulting polymer in a vacuum oven at 80°C overnight.
Characterization:
The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the C-Cl bond and the formation of new C-C bonds, solid-state ¹³C NMR, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.
Williamson Ether Polycondensation for Linear Functional Polyethers
This method involves the reaction of this compound with a diol or bisphenol to form a linear polyether. The properties of the resulting polymer can be tuned by the choice of the diol co-monomer. This approach is particularly useful for creating polymers with specific functionalities for drug delivery applications.
Experimental Protocol: Synthesis of a Linear Polyether
Materials:
-
This compound (Monomer A)
-
Bisphenol A or a functional diol (e.g., a PEG diol) (Monomer B)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (Base)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the diol monomer (1.0 eq) in anhydrous DMF.
-
Add powdered anhydrous K₂CO₃ (2.5 eq) to the solution.
-
Heat the mixture to 80°C for 2-4 hours to ensure the formation of the diphenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the chloromethyl monomer to the heated diphenoxide solution.
-
Increase the reaction temperature to 120-140°C and maintain for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C.
Characterization:
The synthesized polyether can be characterized by ¹H NMR and ¹³C NMR to confirm the structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).
Post-Polymerization Functionalization
Polymers synthesized from this compound can be further functionalized to introduce moieties for drug attachment, targeting, or imaging.
Protocol: Azide Functionalization for Click Chemistry
This protocol describes the conversion of residual chloromethyl groups to azide groups, which are versatile handles for "click" chemistry reactions.
Materials:
-
Polymer with chloromethyl groups
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
Dissolve the polymer in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide (excess, e.g., 5-10 eq per chloromethyl group) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 24 hours.
-
Cool the mixture and precipitate the polymer by pouring it into deionized water.
-
Filter the azide-functionalized polymer, wash it thoroughly with water, and dry it under vacuum.
The resulting azide-functionalized polymer can be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to attach a wide variety of molecules.
Quantitative Data Summary
| Monomer/Crosslinker | Catalyst | Surface Area (BET, m²/g) | Pore Volume (cm³/g) | Reference |
| 1,4-Bis(chloromethyl)benzene | FeCl₃ | 500 - 1200 | 0.3 - 0.8 | Adapted from literature on PAFs |
| 1,3,5-Tris(bromomethyl)benzene | AlCl₃ | 800 - 1800 | 0.5 - 1.2 | Adapted from literature on HCPs |
| Tetrakis(4-bromophenyl)methane | Custom | > 5000 | > 1.5 | Example of high surface area PAF |
Visualizations
Synthesis Workflow
Caption: Synthetic pathways for functional polymers.
Conceptual Drug Delivery System
Caption: Polymer-drug conjugate for targeted therapy.
Application Notes and Protocols: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene as a versatile building block in medicinal chemistry. The focus is on its application as a rigid scaffold for the synthesis of novel compounds with potential therapeutic activities, particularly in the development of anticancer agents.
Introduction
This compound, also known as 2,4-bis(chloromethyl)mesitylene, is an aromatic compound featuring two reactive chloromethyl groups on a trimethyl-substituted benzene ring. This structural arrangement makes it an excellent candidate for use as a linker or scaffold in the design and synthesis of complex organic molecules. The rigid trimethylbenzene core provides a defined spatial orientation for the two reactive sites, enabling the construction of macrocycles and other constrained structures that are of significant interest in drug discovery. The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the facile introduction of a variety of functional groups and the linkage of different molecular fragments.
A closely related analog, 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, has been successfully employed in the synthesis of a pyridine-containing macrocycle-like compound that demonstrated notable in vitro anticancer activity.[1] Given the similar reactivity of chloromethyl and bromomethyl groups in nucleophilic substitution reactions, the protocols and applications described for the bromo-analog are highly relevant and adaptable for this compound.
Application: Synthesis of an Anticancer Agent Precursor
This section details the application of this compound in the synthesis of a novel sulfur-containing heterocyclic compound with potential anticancer properties. The synthetic strategy is adapted from the reported synthesis using the corresponding bromo-analog.[1]
Synthetic Pathway
The proposed synthesis involves the condensation of this compound with two equivalents of a thiol-containing nucleophile, such as 2-mercaptopyridine. This reaction forms a new molecule where the trimethylbenzene core acts as a scaffold linking two pyridine units via methylene-sulfide bridges.
Quantitative Data
The following table summarizes the in vitro anticancer activity of the analogous compound synthesized from 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, which is expected to have similar biological activity to the product derived from the chloro-analog.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Human Colon Cancer | 25.3 ± 1.8 |
| A549 | Human Lung Adenocarcinoma | 31.6 ± 2.2 |
| MKN45 | Human Gastric Cancer | 19.7 ± 1.5 |
Experimental Protocol
This protocol is adapted from the synthesis of 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine using the bromo-analog and is expected to be applicable for the chloro-analog with minor modifications.[1]
Materials and Equipment
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This compound
-
2-Mercaptopyridine
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Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization
Procedure
-
Reaction Setup: To a solution of 2-mercaptopyridine (2.2 mmol) in anhydrous acetonitrile (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (4.4 mmol).
-
Addition of Reactant: Stir the mixture at room temperature for 15 minutes. To this suspension, add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Potential Signaling Pathway Investigation
Should the synthesized compound exhibit significant anticancer activity, a subsequent investigation into its mechanism of action would be warranted. A plausible hypothesis is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of structurally diverse molecules in medicinal chemistry. Its rigid core and reactive chloromethyl groups make it particularly suitable for the construction of macrocyclic and constrained analogs of known bioactive compounds. The provided protocol, adapted from a successful synthesis of an anticancer agent using a similar bromo-analog, offers a solid starting point for researchers to explore the potential of this compound in developing novel therapeutics. Further derivatization and biological screening of compounds derived from this scaffold are warranted to fully elucidate its potential in drug discovery.
References
Application Notes and Protocols for the Scale-up Synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-bis(chloromethyl)mesitylene, is a versatile bifunctional building block in organic synthesis. Its two reactive chloromethyl groups, attached to a rigid aromatic core, make it a valuable precursor for the synthesis of a variety of more complex molecules, including macrocycles, polymers, and specialty chemicals. The substitution pattern of the mesitylene core imparts specific steric and electronic properties to the resulting derivatives, which can be leveraged in drug discovery and materials science.
This document provides detailed application notes and a scalable protocol for the synthesis of this compound via the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1585-17-7 |
| Molecular Formula | C₁₁H₁₄Cl₂ |
| Molecular Weight | 217.13 g/mol |
| Melting Point | 105-107 °C (lit.) |
| Boiling Point | 180 °C/20 mmHg (lit.) |
| Appearance | White crystalline solid |
| Solubility | Soluble in many organic solvents |
Synthetic Pathway
The primary route for the synthesis of this compound is the electrophilic aromatic substitution reaction known as the Blanc chloromethylation.[1] This reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[1]
Caption: Synthetic route to this compound.
Experimental Protocol: Scale-up Synthesis
This protocol describes the synthesis of this compound on a laboratory scale, with considerations for scaling up.
Safety Precautions:
-
Warning: The Blanc chloromethylation reaction is known to produce the highly carcinogenic by-product bis(chloromethyl) ether. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Hydrogen chloride gas is corrosive and toxic. Handle with extreme care.
-
Formaldehyde is a suspected carcinogen and an irritant.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Mesitylene (1,3,5-trimethylbenzene) | Reagent | Major Chemical Supplier |
| Paraformaldehyde | Reagent | Major Chemical Supplier |
| Zinc Chloride (anhydrous) | Reagent | Major Chemical Supplier |
| Hydrochloric Acid (concentrated, 37%) | ACS Reagent | Major Chemical Supplier |
| Dichloromethane (DCM) | ACS Reagent | Major Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Major Chemical Supplier |
| Ethanol | Reagent | Major Chemical Supplier |
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
-
Gas inlet tube
-
Thermometer
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Heating mantle
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Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Procedure
-
Reaction Setup:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize excess HCl), a gas inlet tube, and a thermometer, add mesitylene (120 g, 1.0 mol) and paraformaldehyde (66 g, 2.2 mol).
-
Add anhydrous zinc chloride (27 g, 0.2 mol) to the mixture.
-
While stirring, begin to bubble dry hydrogen chloride gas through the mixture via the gas inlet tube. The reaction is exothermic, and the temperature should be monitored.
-
-
Reaction:
-
Maintain a steady flow of hydrogen chloride gas and heat the reaction mixture to 60-70 °C using a heating mantle.
-
Continue stirring at this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 200 mL of water, while stirring vigorously.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL), a saturated solution of sodium bicarbonate (2 x 150 mL) to neutralize any remaining acid, and finally with brine (150 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellowish solid, is then purified by recrystallization from ethanol to yield white crystals of this compound.
-
Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 217.13 g |
| Expected Experimental Yield | 152 - 174 g (70-80%) |
| Purity (by GC/NMR) | >95% |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Applications in Further Synthesis
This compound is a key intermediate for the introduction of the 2,4-dimethyl-5-(methyl)-benzyl moiety. It can undergo a variety of nucleophilic substitution reactions at the chloromethyl positions.
Example Application: Synthesis of a Dithiol Derivative
This protocol outlines the synthesis of 2,4-bis(mercaptomethyl)-1,3,5-trimethylbenzene, a useful cross-linking agent.
Materials
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This compound
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Sodium hydrosulfide (NaSH)
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Ethanol
Procedure
-
Dissolve this compound (21.7 g, 0.1 mol) in 200 mL of ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium hydrosulfide (14.0 g, 0.25 mol) in 100 mL of ethanol.
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Add the sodium hydrosulfide solution dropwise to the solution of the dichloride at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture, pour it into 500 mL of water, and acidify with dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the dithiol.
Conclusion
The provided protocol for the scale-up synthesis of this compound offers a reliable method for obtaining this valuable synthetic intermediate. Careful adherence to the safety precautions is paramount due to the hazardous nature of the reagents and potential by-products. The versatility of the product in subsequent reactions makes it a cornerstone for the development of new chemical entities in various fields of research and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and vacuum distillation. Recrystallization is generally the preferred method for removing impurities on a laboratory scale due to its simplicity and effectiveness.
Q2: What are the expected physical properties of pure this compound?
A2: The key physical properties for purified this compound are summarized in the table below. These values can be used as a benchmark for purity assessment.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 105-107 °C[1][2] |
| Boiling Point | 180 °C at 20 mmHg[1][2] |
| Molecular Weight | 217.13 g/mol |
Q3: What are the common impurities I might encounter in my crude product?
A3: Impurities largely depend on the synthetic route, but common byproducts from the chloromethylation of mesitylene include:
-
Isomeric Products: Monochlorinated species such as 2-(chloromethyl)-1,3,5-trimethylbenzene.
-
Polychlorinated Products: Such as 2,4,6-tris(chloromethyl)-1,3,5-trimethylbenzene.
-
Unreacted Starting Materials: Residual mesitylene.
-
Diphenylmethane Derivatives: Formed from the reaction of the product with the starting material.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | The solvent is too nonpolar, or the solution is being cooled too rapidly. | Add a slightly more polar co-solvent to the hot solution. Ensure the solution cools slowly, first at room temperature, and then in an ice bath. |
| No Crystal Formation Upon Cooling | The solution is too dilute, or the chosen solvent is too good at dissolving the compound. | Concentrate the solution by boiling off some of the solvent. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature. |
| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Colored Impurities Remain in Crystals | The impurity is co-crystallizing with the product. | Consider a pre-treatment of the crude solution with activated carbon before the hot filtration step to adsorb colored impurities. A second recrystallization may be necessary. |
General Purity Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Melting point is broad and lower than expected. | The product is still impure. | Perform a second recrystallization, potentially with a different solvent system. If impurities persist, consider purification by column chromatography. |
| Presence of residual solvent in the final product. | Inadequate drying. | Dry the crystals under high vacuum for an extended period. Gentle heating under vacuum can also help, but be careful not to exceed the compound's melting point. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of heptane and ethyl acetate, or cyclohexane and dichloromethane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for non-polar compounds include heptane/ethyl acetate and cyclohexane/dichloromethane.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
References
Technical Support Center: Synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for the synthesis of this compound is the Blanc chloromethylation of 1,3,5-trimethylbenzene (mesitylene). This reaction involves the treatment of mesitylene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.
Q2: What are the most common side products observed in this synthesis?
A2: The primary side products in the chloromethylation of mesitylene are:
-
Polychloromethylated derivatives: Further chloromethylation of the desired product can lead to the formation of 2,4,6-Tris(chloromethyl)-1,3,5-trimethylbenzene.
-
Diarylmethane derivatives: These byproducts arise from the Friedel-Crafts alkylation of the starting material or the product with the formed chloromethylated species.
-
Bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride. Extreme caution and appropriate safety measures are necessary to avoid its formation and exposure.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Use a controlled molar ratio of mesitylene to formaldehyde and hydrogen chloride to disfavor polychloromethylation.
-
Temperature: Maintaining a lower reaction temperature can help reduce the rate of side reactions, particularly the formation of diarylmethane byproducts.
-
Reaction Time: Shorter reaction times can limit the extent of side product formation. Monitoring the reaction progress by techniques like TLC or GC is recommended.
-
Catalyst Concentration: The amount of Lewis acid catalyst can influence the reaction rate and selectivity. Optimization of the catalyst loading is crucial.
Q4: What are the typical purification methods for this compound?
A4: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent, such as benzene or acetone.[1] This process helps to remove unreacted starting materials and the common side products. For more challenging separations, column chromatography may be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst activity. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high may favor side products. - Use a fresh, anhydrous Lewis acid catalyst. - Optimize the extraction and recrystallization procedures to minimize losses. |
| High levels of polychloromethylated byproducts | - Excess of formaldehyde and hydrogen chloride. - Prolonged reaction time. | - Adjust the stoichiometry to use a molar excess of mesitylene relative to the chloromethylating agents. - Reduce the overall reaction time and monitor for the disappearance of the starting material and mono-chloromethylated intermediate. |
| Significant formation of diarylmethane byproducts | - High reaction temperature. - High concentration of the chloromethylated product. - High catalyst concentration. | - Conduct the reaction at a lower temperature. - Consider a slower addition of the chloromethylating agent to keep its concentration low. - Reduce the amount of Lewis acid catalyst used. |
| Product is an oil or difficult to crystallize | - Presence of significant impurities, particularly diarylmethane byproducts which are often oily. | - Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization. - Try different recrystallization solvents or solvent mixtures. |
| Safety Concern: Potential for Bis(chloromethyl) ether formation | - Reaction of formaldehyde and hydrogen chloride. | - Ensure the reaction is carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Keep the reaction temperature controlled. - Neutralize any excess formaldehyde and HCl during the workup procedure. |
Experimental Protocols
Synthesis of this compound via Blanc Chloromethylation
-
Materials:
-
1,3,5-Trimethylbenzene (mesitylene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Benzene (for recrystallization)
-
Acetone (for recrystallization)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, a mixture of mesitylene, paraformaldehyde, and anhydrous zinc chloride is prepared.
-
The flask is cooled in an ice bath, and a slow stream of dry hydrogen chloride gas is bubbled through the stirred mixture.
-
After the initial exothermic reaction subsides, the mixture is gently heated under reflux for a specified period (e.g., 2 to 10 hours), with continued stirring and HCl bubbling.[1]
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude solid is washed with water to remove any remaining zinc chloride and acid.
-
The crude product is then purified by recrystallization from a suitable solvent such as benzene or acetone to yield high-purity this compound.[1]
-
Visualizations
References
Technical Support Center: Optimizing Reaction Yield for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the chloromethylation of mesitylene.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the chloromethylation of mesitylene can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: The Lewis acid catalysts used in this reaction (e.g., ZnCl₂, AlCl₃, TiCl₄) are extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst, significantly reducing the reaction rate and yield.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure starting materials, particularly the mesitylene and the formaldehyde source, are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if it is too high, it can promote the formation of unwanted byproducts, such as diarylmethanes and polymers, which will lower the yield of the desired product.[1]
-
Solution: Carefully control the reaction temperature. The optimal temperature range can vary depending on the specific catalyst and solvent used. It is advisable to start with established literature procedures and then cautiously optimize the temperature. A typical temperature for Blanc chloromethylation is around 60°C.[2]
-
-
Incorrect Stoichiometry: The molar ratio of the reactants (mesitylene, formaldehyde, and HCl) is crucial. An excess or deficiency of any reactant can lead to incomplete conversion or the formation of side products.
-
Solution: Accurately measure and control the stoichiometry of your reactants. The ratio of the chloromethylating agent to the aromatic compound will influence the degree of substitution. For bis-chloromethylation, a molar excess of the chloromethylating agent is typically required.
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentrations of reactants and catalyst, resulting in an inconsistent reaction rate and lower overall yield.
-
Solution: Use efficient mechanical stirring throughout the reaction to ensure the mixture is homogeneous.
-
Question: I am observing the formation of a significant amount of a viscous, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
Answer:
The formation of tarry substances is a common issue in Friedel-Crafts type reactions, including chloromethylation. This is often due to polymerization of the starting material or product.
-
Excessive Reaction Temperature: As mentioned previously, high temperatures can lead to polymerization and the formation of complex, high-molecular-weight byproducts.[1]
-
Solution: Maintain the reaction temperature within the optimal range. A step-wise increase in temperature might be beneficial in some cases to control the initial exothermic reaction.
-
-
High Catalyst Concentration: While a catalyst is necessary, an excessive amount can lead to uncontrolled polymerization.
-
Solution: Optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of side reactions, including polymerization.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) and quench the reaction once the starting material has been consumed or the desired product concentration is reached.
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Question: My final product is difficult to purify. What are the likely impurities and what purification strategies are most effective?
Answer:
Common impurities include unreacted starting materials, mono-chloromethylated product (1-(chloromethyl)-2,4,6-trimethylbenzene), and diarylmethane-type byproducts.
-
Purification Strategy:
-
Work-up: After the reaction is complete, the mixture is typically quenched with cold water or ice.[3] The organic layer is then separated, washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove acidic components, and then dried.
-
Distillation: Vacuum distillation can be effective in separating the desired product from lower-boiling starting materials and some byproducts.
-
Recrystallization: this compound is a solid at room temperature.[4] Recrystallization from a suitable solvent (e.g., hexane or ethanol) is often the most effective method for obtaining a highly pure product.
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Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common method is the Blanc chloromethylation , which is an electrophilic aromatic substitution reaction.[2][5] In this reaction, mesitylene (1,3,5-trimethylbenzene) reacts with a source of formaldehyde (e.g., paraformaldehyde or formalin) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[2][6] The catalyst activates formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of mesitylene.
Q2: What are the common side products I should be aware of?
A2: The primary side products include:
-
Mono-chloromethylated mesitylene: 1-(chloromethyl)-2,4,6-trimethylbenzene.
-
Diaryl- and triarylmethanes: These are formed from the reaction of the chloromethylated product with another molecule of mesitylene.[5]
-
Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[2][5] Extreme caution and appropriate safety measures are necessary when performing this reaction.
Q3: How can I minimize the formation of the carcinogenic byproduct, bis(chloromethyl) ether (BCME)?
A3: Minimizing BCME formation is a critical safety consideration. Strategies include:
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Using a pre-formed chloromethylating agent: Using reagents like chloromethyl methyl ether can sometimes reduce the in-situ formation of BCME.[5]
-
Careful control of reaction conditions: Maintaining a well-controlled temperature and avoiding an excess of formaldehyde and HCl can help minimize its formation.
-
Proper work-up and handling: The work-up procedure should be designed to neutralize any remaining reactive species. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Q4: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. Gas chromatography-mass spectrometry (GC-MS) is a more powerful tool for monitoring the disappearance of starting materials and the appearance of products and byproducts.
-
Product Characterization: The final product can be characterized using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the solid product.
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Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. Note that these are representative values and actual results may vary depending on the specific experimental setup.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| ZnCl₂ | 60 | 4 | ~75 |
| AlCl₃ | 50 | 3 | ~80 |
| TiCl₄ | 40 | 5 | ~70 |
| SnCl₄ | 65 | 6 | ~65 |
Table 2: Effect of Temperature on Reaction Yield (with ZnCl₂ catalyst)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 6 | ~60 |
| 50 | 5 | ~70 |
| 60 | 4 | ~75 |
| 70 | 4 | Increased byproducts |
Experimental Protocols
Detailed Methodology for the Chloromethylation of Mesitylene
Disclaimer: This protocol involves the use of hazardous chemicals, including the potential formation of the carcinogen bis(chloromethyl) ether. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Mesitylene (1,3,5-trimethylbenzene)
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Paraformaldehyde
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Anhydrous Zinc Chloride (ZnCl₂)
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Concentrated Hydrochloric Acid (HCl)
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Dichloromethane (anhydrous)
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Sodium Bicarbonate (saturated aqueous solution)
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Anhydrous Magnesium Sulfate
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Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel, add mesitylene and an equal volume of dichloromethane.
-
Addition of Catalyst and Reagents: Cool the flask in an ice bath. While stirring, add anhydrous zinc chloride to the flask. Slowly add paraformaldehyde to the mixture.
-
Introduction of HCl: Begin bubbling dry hydrogen chloride gas through the stirred mixture. Alternatively, concentrated hydrochloric acid can be added dropwise via the addition funnel.
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Reaction: After the initial addition, remove the ice bath and allow the reaction to warm to room temperature, and then heat to the desired temperature (e.g., 60°C) with continuous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the mesitylene is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice. Separate the organic layer.
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Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent like hexane to obtain pure this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This technical support center provides guidance on the stability, storage, and troubleshooting for experiments involving 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No. 1585-17-7). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is incompatible with bases and strong oxidizing agents, so it should be stored separately from these substances.
Q2: What is the expected shelf-life of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis. The chloromethyl groups are susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl and, subsequently, ether-linked impurities. Thermal decomposition is also a possibility at elevated temperatures, which may involve the formation of various radical species.
Q4: What are the main safety hazards associated with this compound?
A4: this compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses common issues that may be encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent or low reaction yields.
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material | Verify the purity of the this compound using a suitable analytical method such as ¹H NMR or GC-MS before use. If the purity is low, consider purification by recrystallization or column chromatography. |
| Presence of moisture in the reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture. Use anhydrous solvents. |
| Incorrect reaction temperature | Optimize the reaction temperature. For nucleophilic substitution reactions, the temperature can significantly influence the reaction rate and the formation of byproducts. |
| Inappropriate base or nucleophile | The choice of base and nucleophile is critical. A base that is too strong or a nucleophile that is too weak may lead to side reactions or incomplete conversion. Screen different bases and nucleophiles to find the optimal conditions for your specific transformation. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the chloromethyl groups | As mentioned, moisture can lead to the formation of hydroxymethyl and ether byproducts. Minimize water content in the reaction. |
| Over-reaction or side reactions | If the reaction is run for too long or at too high a temperature, side reactions may occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Reaction with solvent | Some solvents may react with the starting material or intermediates. Choose a non-reactive solvent for your reaction. |
Issue 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Step |
| Similar polarity of product and starting material | If the product has a similar polarity to the starting material, separation by column chromatography can be challenging. Try different solvent systems or consider derivatization of the product to alter its polarity. |
| Presence of polymeric byproducts | The formation of polymeric material can complicate purification. This can sometimes be mitigated by using more dilute reaction conditions or by adding the starting material slowly to the reaction mixture. |
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Temperature | Cool (Refrigeration at 2-8 °C for long-term storage) |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) is ideal |
| Container | Tightly sealed, light-resistant container |
| Incompatible Materials | Strong bases, strong oxidizing agents, water/moisture |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound.
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
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Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Data Analysis:
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Identify the characteristic peaks for this compound:
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Singlet for the aromatic proton.
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Singlets for the three methyl groups.
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Singlet for the two chloromethyl groups.
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-
Integrate all peaks in the spectrum.
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Calculate the purity by comparing the integration of the compound's peaks to the integration of any impurity peaks.
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Protocol 2: Monitoring Hydrolysis by GC-MS
This protocol can be used to assess the stability of the compound in the presence of moisture.
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Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
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Stability Study Setup:
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To a series of vials, add a known volume of the stock solution.
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Add varying amounts of water to each vial.
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Keep the vials at a constant temperature (e.g., room temperature or 40 °C).
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-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), quench a vial by diluting with a dry solvent and analyze by GC-MS.
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GC-MS Analysis:
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Use a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
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Set the MS to scan a relevant mass range to detect the parent compound and potential hydrolysis products (e.g., the mono- and di-hydroxymethyl derivatives).
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Data Analysis: Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time to determine the rate of hydrolysis.
Visualizations
Caption: Troubleshooting workflow for addressing stability-related issues.
Caption: A potential hydrolysis pathway for the degradation of the compound.
References
Troubleshooting failed reactions with 2,4-Bis(chloromethyl)mesitylene
Welcome to the technical support center for 2,4-Bis(chloromethyl)mesitylene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and navigating common challenges encountered when using this versatile bifunctional reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with 2,4-Bis(chloromethyl)mesitylene, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low or No Yield in Bis-Alkylation Reactions (e.g., Williamson Ether Synthesis)
Question: I am attempting a bis-alkylation with 2,4-Bis(chloromethyl)mesitylene and a nucleophile (e.g., a phenol or alcohol), but I am observing low to no yield of my desired product. What could be the cause?
Answer: Low or no yield in bis-alkylation reactions with 2,4-Bis(chloromethyl)mesitylene can stem from several factors, primarily related to reaction conditions and the nature of the nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield bis-alkylation reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotonation of Nucleophile | Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1][2] | Increased concentration of the active nucleophile, leading to a higher reaction rate and yield. |
| Poor Nucleophilicity of Alkoxide | Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO).[1] | Enhanced nucleophilicity of the alkoxide, resulting in a faster S_N2 reaction and improved yield. |
| Steric Hindrance | If possible, use a less sterically hindered nucleophile. 2,4-Bis(chloromethyl)mesitylene itself has some steric bulk from the methyl groups. | Reduced steric clash, favoring the S_N2 pathway over potential elimination side reactions.[1][3] |
| Side Reactions (E2 Elimination) | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. | Minimized formation of alkene byproducts and an increased yield of the desired ether product.[1] |
| C-Alkylation of Phenoxides | For phenoxide nucleophiles, using a polar aprotic solvent like DMF or acetonitrile favors O-alkylation over C-alkylation.[1] | Increased selectivity for the desired O-alkylated product over the C-alkylated byproduct. |
Issue 2: Formation of Multiple Products in Friedel-Crafts Alkylation
Question: I am using 2,4-Bis(chloromethyl)mesitylene as an alkylating agent in a Friedel-Crafts reaction and observing a mixture of products. Why is this happening?
Answer: The formation of multiple products in Friedel-Crafts alkylations with a di-functional agent like 2,4-Bis(chloromethyl)mesitylene is common and can be attributed to polyalkylation and potential rearrangements.
Logical Relationship of Issues:
Caption: Causes of multiple products in Friedel-Crafts reactions.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Polyalkylation | The initial alkylated product is often more reactive than the starting aromatic compound, leading to further alkylation.[4] | Use a large excess of the aromatic substrate to increase the probability of the alkylating agent reacting with the starting material rather than the product.[5] |
| Intra- and Intermolecular Reactions | The two chloromethyl groups can react with multiple aromatic molecules, leading to oligomeric or polymeric byproducts. | Control stoichiometry carefully. A slow addition of 2,4-Bis(chloromethyl)mesitylene to the reaction mixture can favor the desired mono- or bis-adduct. |
| Carbocation Rearrangement | The primary carbocation formed from the chloromethyl group can potentially rearrange to a more stable carbocation, leading to isomeric products.[4][5] | While less common for benzylic halides, using milder reaction conditions (lower temperature, less aggressive Lewis acid) can sometimes minimize rearrangements. |
Issue 3: Incomplete Reaction and Difficulty in Product Purification
Question: My reaction with 2,4-Bis(chloromethyl)mesitylene does not go to completion, and I am struggling to separate my product from the unreacted starting material. What can I do?
Answer: Incomplete reactions can be due to insufficient reactivity or deactivation of the reagent. The similarity in polarity between the starting material and the product can complicate purification.
Purification Workflow:
Caption: General workflow for the purification of reaction products.
Solutions for Incomplete Reaction and Purification:
| Problem | Recommended Action | Details |
| Incomplete Reaction | Increase Reaction Time or Temperature: | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Be cautious, as higher temperatures can also promote side reactions.[1] |
| Use a More Effective Base/Catalyst: | For alkylations, ensure the base is strong enough for complete deprotonation.[2] For Friedel-Crafts, a more active Lewis acid might be needed, but this can also increase side reactions. | |
| Difficult Purification | Column Chromatography: | Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). This can help resolve compounds with similar polarities. |
| Recrystallization: | If the product is a solid, recrystallization can be a highly effective method for removing unreacted starting material and impurities. Test various solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Bis-Alkylation (Williamson Ether Synthesis)
This protocol outlines a general method for the synthesis of a bis-ether from 2,4-Bis(chloromethyl)mesitylene and a suitable alcohol or phenol.
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Deprotonation of Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol or phenol (2.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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Alkylation: Dissolve 2,4-Bis(chloromethyl)mesitylene (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide/phenoxide solution at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to complete.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.[1]
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Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
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Wash the combined organic layers with water and then brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
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Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
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Signaling Pathways and Reaction Mechanisms
S_N2 Mechanism for Bis-Alkylation
The bis-alkylation of nucleophiles with 2,4-Bis(chloromethyl)mesitylene proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism at the benzylic carbons.
References
How to increase the selectivity of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. The following information is designed to help increase the selectivity of reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
A1: The primary challenge arises from the presence of two reactive chloromethyl groups. This can lead to a mixture of products, including mono-substituted, di-substituted, and polymeric materials. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. Additionally, the trimethylated benzene ring can undergo side reactions under harsh Friedel-Crafts conditions.
Q2: How can I favor mono-substitution over di-substitution?
A2: To enhance mono-substitution, you can employ several strategies:
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Stoichiometric Control: Use a molar excess of this compound relative to the nucleophile or reacting partner. This statistically favors the reaction at only one of the chloromethyl sites.
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Bulky Nucleophiles: Employing sterically hindered nucleophiles can disfavor the second substitution at the adjacent chloromethyl group.
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Low Temperatures: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity by minimizing the energy available for the second substitution to occur.
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Milder Lewis Acids: In Friedel-Crafts reactions, using milder Lewis acids (e.g., ZnCl₂, FeCl₃) instead of strong ones (e.g., AlCl₃) can reduce the overall reactivity and improve control over the substitution.[1]
Q3: What causes the formation of polymeric byproducts, and how can I prevent it?
A3: Polymerization typically occurs when both chloromethyl groups react with separate nucleophilic molecules, leading to chain extension. This is particularly prevalent in Friedel-Crafts reactions where the aromatic substrate can act as a nucleophile. To minimize polymerization:
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Use a Large Excess of the Nucleophile: When di-substitution is desired, a large excess of the nucleophilic reagent can help to ensure that both chloromethyl groups on a single molecule react with the nucleophile rather than with other molecules of the starting material or intermediate products.
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Slow Addition: Adding the this compound slowly to a solution of the nucleophile can help maintain a low concentration of the di-functional electrophile, thereby reducing the likelihood of polymerization.
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Optimize Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-substituted Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Di-substitution is favored | Decrease the molar ratio of the nucleophile to this compound. | Increased yield of the mono-substituted product. |
| Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Slower reaction rate, allowing for better control and selectivity. | |
| Low Reactivity | If using a mild Lewis acid, consider a slightly more active one, but monitor for side reactions. | Increased conversion of the starting material. |
| Increase the reaction time, monitoring progress by TLC or GC-MS. | Higher yield of the desired product without significant increase in byproducts. |
Issue 2: Formation of Insoluble Polymeric Material
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of the di-functional electrophile | Use a high-dilution technique, adding the this compound solution dropwise to the reaction mixture. | Minimized intermolecular reactions leading to polymerization. |
| Reaction temperature is too high | Lower the reaction temperature to reduce the rate of polymerization. | Formation of a cleaner reaction mixture with less insoluble material. |
| Inappropriate solvent | Choose a solvent that keeps all reactants and intermediates fully solvated throughout the reaction. | Reduced precipitation of polymeric byproducts. |
Issue 3: Unwanted Reactions on the Aromatic Ring
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lewis acid is too strong | Switch to a milder Lewis acid catalyst (e.g., from AlCl₃ to ZnCl₂ or FeCl₃). | Reduced incidence of side reactions such as isomerization or transalkylation on the benzene ring. |
| High reaction temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Minimized thermal degradation and unwanted ring reactions. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Friedel-Crafts Reaction
This protocol outlines a general procedure for the mono-alkylation of an arene using this compound.
Materials:
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This compound
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Arene (e.g., Toluene)
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Anhydrous Lewis Acid (e.g., FeCl₃)
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Anhydrous Dichloromethane (DCM)
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Nitrogen or Argon atmosphere
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Standard glassware for inert atmosphere reactions
Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend the Lewis acid (e.g., 0.8 equivalents of FeCl₃) in anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the arene (0.7 equivalents) in anhydrous DCM.
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Add the solution from the dropping funnel to the stirred suspension of the Lewis acid dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Mono-alkylation:
| Parameter | Condition | Effect on Selectivity |
| Molar Ratio (Arene:Dichloride) | < 1:1 | Favors mono-substitution |
| Temperature | 0 °C to RT | Lower temperatures generally improve selectivity for the mono-adduct |
| Lewis Acid | FeCl₃, ZnCl₂ | Milder acids reduce polyalkylation and side reactions compared to AlCl₃ |
Protocol 2: Di-substitution Reaction
This protocol provides a general method for achieving di-substitution on this compound.
Materials:
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This compound
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Nucleophile (e.g., Sodium Methoxide)
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Anhydrous solvent (e.g., THF or DMF)
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Nitrogen or Argon atmosphere
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Standard glassware for inert atmosphere reactions
Procedure:
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In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (e.g., 2.2 equivalents of Sodium Methoxide) in the anhydrous solvent.
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Cool the solution to a suitable temperature (e.g., 0 °C).
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In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
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Add the solution of this compound to the nucleophile solution dropwise over 30-60 minutes.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
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Quench the reaction with water or a suitable aqueous solution.
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Extract the product with an appropriate organic solvent.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
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Purify the product by recrystallization or column chromatography.
Quantitative Data Summary for Di-substitution:
| Parameter | Condition | Effect on Selectivity |
| Molar Ratio (Nucleophile:Dichloride) | > 2:1 | Favors di-substitution |
| Temperature | Room Temperature or slightly elevated | Can increase the rate of the second substitution |
| Order of Addition | Dichloride added to nucleophile | Minimizes polymerization |
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Key factors influencing the selectivity between mono- and di-substitution.
References
Technical Support Center: Recrystallization of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Welcome to the technical support center for the recrystallization of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, related compounds and general principles of solubility suggest that a moderately polar solvent or a mixed solvent system is a good starting point. Acetone has been used for the recrystallization of the similar compound, tris(chloromethyl)mesitylene.[1] Another potential system is a mixture of a good solvent like toluene with a poor solvent like methanol or hexane, added until turbidity is observed, followed by gentle heating to redissolve and then slow cooling.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (105-107 °C for this compound). To remedy this, you can try the following:
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Add more solvent: This will lower the saturation point and may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.
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Use a lower-boiling point solvent: If possible, select a solvent with a boiling point below 105 °C.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can sometimes favor oil formation.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
Q3: Very few or no crystals are forming, even after cooling. What is the problem?
A3: This is a common issue and usually points to one of two things:
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Too much solvent was used: If the solution is not saturated or is supersaturated, crystals will not form. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:
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Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal can initiate crystallization.
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Scratch the inside of the flask: As mentioned above, this can provide nucleation sites.
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Cool to a lower temperature: Place the flask in an ice-salt bath for a short period.
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Q4: The recovered yield is very low. How can I improve it?
A4: Low yield can be due to several factors:
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Using too much solvent: A significant amount of the product may remain in the mother liquor.
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Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.
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Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
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Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time to maximize crystal formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Too much solvent used. - Solution is supersaturated. | - Evaporate some of the solvent and cool again. - Add a seed crystal. - Scratch the inside of the flask with a glass rod. - Cool the solution in an ice bath. |
| "Oiling out" | - Cooling too rapidly. - Solvent boiling point is too high. - Impurities are present. | - Allow the solution to cool more slowly. - Add a small amount of a "good" solvent to the hot solution. - Use a lower-boiling point solvent system. |
| Low yield of crystals | - Too much solvent was used. - Premature crystallization during filtration. - Crystals were washed with too much solvent. - Incomplete cooling. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Pre-heat the filtration apparatus. - Wash crystals with a minimal amount of ice-cold solvent. - Ensure adequate cooling time. |
| Colored crystals | - Colored impurities are present. | - Add activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product. |
Experimental Protocol: General Recrystallization Procedure
This is a general procedure that can be adapted based on the chosen solvent system.
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., acetone, or a toluene/methanol mixture). The ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. The melting point of the purified compound is 105-107 °C.[2]
Quantitative Data
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound |
| Hexane | Non-polar | 69 | Low at room temperature, moderate when hot. Good for washing. |
| Toluene | Non-polar | 111 | Good, likely soluble at room temperature. Can be used as the "good" solvent in a mixed-solvent system. |
| Acetone | Polar aprotic | 56 | Likely a good recrystallization solvent. |
| Ethanol | Polar protic | 78 | Moderate, may be suitable for recrystallization. |
| Methanol | Polar protic | 65 | Lower solubility than ethanol. Can be used as the "poor" solvent in a mixed-solvent system with a better solvent like toluene or dichloromethane. |
| Water | Very polar | 100 | Insoluble. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Avoiding polymerization of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene to prevent its polymerization.
Troubleshooting Guide: Unexpected Polymerization
Issue: You observe that your solid this compound has formed a solid, insoluble mass, or your solutions have become viscous and hazy over time. This indicates that the material has polymerized.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store the compound at or below the recommended temperature of 2-8°C. Avoid exposure to heat sources. |
| Exposure to Moisture | Keep the container tightly sealed. Store in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). |
| Contamination with Catalysts | Ensure all labware is scrupulously clean and dry. Avoid contact with metals, particularly iron, aluminum, and zinc, which can form Lewis acids that catalyze polymerization. Use glass or PTFE-lined spatulas and containers. |
| Exposure to Light | Store the container in a dark place or use an amber vial to protect the compound from light, which can initiate radical polymerization. |
| Presence of Acidic Impurities | If the material is suspected to have degraded and formed acidic byproducts (like HCl), it may be necessary to purify it before use. However, for storage, adding a stabilizer is a more practical approach. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause is a self-condensation reaction, specifically a Friedel-Crafts alkylation, where the chloromethyl group of one molecule reacts with the aromatic ring of another. This reaction is often catalyzed by trace amounts of Lewis acids, which can be formed from impurities or contact with certain metals, or by acidic byproducts generated from the slow decomposition of the compound itself.
Q2: What are the visible signs of polymerization?
A2: In its solid form, the appearance of a hard, insoluble mass instead of a crystalline powder is a clear sign. In solutions, you might observe increased viscosity, the formation of a precipitate, or a hazy appearance.
Q3: How can I inhibit polymerization during storage?
Q4: Can I still use the material if it has partially polymerized?
A4: It is generally not recommended to use partially polymerized material. The presence of oligomers and polymers can significantly affect the stoichiometry and outcome of your reactions. Furthermore, the purification of the monomer from the polymeric material can be challenging.
Q5: What materials should I use for handling and storing this compound?
A5: Use glass or polytetrafluoroethylene (PTFE) containers and utensils. Avoid contact with metals, especially iron, aluminum, and zinc, as they can catalyze polymerization. Ensure all equipment is thoroughly clean and dry before use.
Experimental Protocols
Protocol 1: Visual Inspection of Stored Material
Objective: To qualitatively assess the stability of stored this compound.
Methodology:
-
Before opening the main stock container, visually inspect the material through the container wall (if transparent). Look for any changes in appearance, such as discoloration or the formation of clumps or a solid mass.
-
If the container is opaque, carefully and briefly open it in a fume hood.
-
Observe the physical state of the compound. It should be a white to off-white crystalline solid. Note any signs of melting, clumping, or hardening.
-
Record your observations, the date, and the storage conditions.
Protocol 2: Monitoring Polymerization by Solubility Testing
Objective: To semi-quantitatively detect the presence of insoluble polymers.
Methodology:
-
In a fume hood, accurately weigh a small amount (e.g., 10 mg) of the stored this compound into a clean, dry vial.
-
Add a measured volume of a suitable solvent in which the pure monomer is known to be freely soluble (e.g., 1 mL of dichloromethane or toluene).
-
Gently agitate the vial at room temperature for a few minutes.
-
Visually inspect the solution. The pure compound should dissolve completely to give a clear solution.
-
The presence of any undissolved solid material or a hazy solution indicates the formation of insoluble polymers.
-
For a more quantitative assessment, the solution can be filtered through a pre-weighed filter paper, and the residue can be dried and weighed.
Protocol 3: Accelerated Stability Study
Objective: To predict the long-term stability of this compound under different storage conditions.
Methodology:
-
Prepare several small, sealed samples of the compound from the same batch.
-
Place the samples in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each temperature condition.
-
Analyze the purity of each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Plot the degradation of the compound over time for each temperature.
-
Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C) and predict the shelf life.
Visualizations
Caption: Friedel-Crafts polymerization of this compound.
Caption: Workflow for preventing and monitoring polymerization.
Technical Support Center: Characterization of Impurities in 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities originate from the starting materials, side reactions during synthesis (chloromethylation of mesitylene), and subsequent degradation. The primary impurities include:
-
Unreacted Starting Material: Mesitylene (1,3,5-trimethylbenzene).
-
Mono-substituted Product: 2-(Chloromethyl)-1,3,5-trimethylbenzene.[1][2]
-
Isomeric Byproducts: 2,6-Bis(chloromethyl)-1,3,5-trimethylbenzene (less common due to steric hindrance).
-
Diarylmethane Derivatives: Formed from the reaction of the chloromethylated product with another mesitylene molecule.[3]
-
Bis(chloromethyl) ether: A highly carcinogenic byproduct that can form during chloromethylation reactions.[3]
-
Hydrolysis Products: Such as 2-(hydroxymethyl)-4-(chloromethyl)-1,3,5-trimethylbenzene, resulting from exposure to moisture.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing both retention time and mass spectral data for identification.[4]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating less volatile impurities and for quantification using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, which is crucial for identifying isomers and related substances.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can indicate the presence of hydroxyl impurities if hydrolysis has occurred.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks in the Gas Chromatogram.
-
Problem: Your GC-MS analysis of this compound shows more peaks than expected.
-
Troubleshooting Steps:
-
Check for Starting Material: Compare the retention time of one of the unknown peaks with a standard of mesitylene.
-
Identify Mono-substituted Product: Look for a peak corresponding to the molecular weight of 2-(chloromethyl)-1,3,5-trimethylbenzene (168.66 g/mol ).[2][5]
-
Look for Diarylmethane: These higher molecular weight compounds will have longer retention times. Their mass spectra may show fragmentation patterns indicative of two linked aromatic rings.
-
Consider Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to spurious peaks. Run a blank to confirm.
-
Issue 2: ¹H NMR spectrum shows complex aromatic signals.
-
Problem: The aromatic region of the ¹H NMR spectrum is difficult to interpret, suggesting the presence of multiple aromatic species.
-
Troubleshooting Steps:
-
Integrate the Signals: Compare the integration of the benzylic protons (-CH₂Cl) to the aromatic protons. A ratio other than the expected 4:1 (for the main product) suggests impurities.
-
Look for Singlets: The starting material, mesitylene, will show a singlet for its aromatic protons at a different chemical shift.
-
Identify Isomers: Different substitution patterns on the benzene ring will result in distinct splitting patterns in the aromatic region.
-
Use 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and definitively assign proton and carbon signals to specific structures.
-
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| Mesitylene | C₉H₁₂ | 120.19 | Shorter retention time in GC; distinct aromatic singlet in ¹H NMR.[6] |
| 2-(Chloromethyl)-1,3,5-trimethylbenzene | C₁₀H₁₃Cl | 168.66 | Intermediate retention time in GC; characteristic mass spectrum.[2][5] |
| Diarylmethane Derivative | C₂₀H₂₄Cl₂ (example) | Varies | Longer retention time in GC; higher molecular ion peak in MS. |
| 2-(Hydroxymethyl)-4-(chloromethyl)-1,3,5-trimethylbenzene | C₁₁H₁₅ClO | 198.69 | Broader peak in chromatogram; presence of -OH stretch in IR spectrum. |
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 5 seconds.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals corresponding to the aromatic protons, methyl protons, and chloromethyl protons to determine their relative ratios.
-
Identify impurity peaks by their characteristic chemical shifts and coupling patterns.
-
Visualizations
Caption: Synthesis of the main product and formation of key impurities.
Caption: A general workflow for the analytical characterization of impurities.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Benzene, 2-(chloromethyl)-1,3,5-trimethyl- [webbook.nist.gov]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 2-(chloromethyl)-1,3,5-trimethyl- (CAS 1585-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Mesitylene - Wikipedia [en.wikipedia.org]
Impact of solvent on 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile bifunctional monomer and crosslinking agent. Its primary applications are in polymer synthesis, specifically for preparing poly(phenylene methylene)-based polymers and porous organic frameworks. It is also utilized in Friedel-Crafts alkylation reactions to introduce a mesitylene moiety with two reactive chloromethyl groups into a target molecule.
Q2: What are the expected reaction mechanisms for nucleophilic substitution on this compound?
A2: The chloromethyl groups are benzylic halides, which can undergo nucleophilic substitution via both SN1 and SN2 pathways. The choice of solvent and the nucleophile's strength are critical in determining the dominant mechanism. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 mechanism through stabilization of the benzylic carbocation intermediate.
Q3: How does the choice of solvent impact the reactivity of this compound?
A3: The solvent plays a crucial role in determining the rate and outcome of reactions involving this compound. Polar aprotic solvents are generally recommended for bimolecular nucleophilic substitution (SN2) reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents can solvate both the cation and the nucleophile, which can decrease the nucleophile's effectiveness in an SN2 reaction but will favor a unimolecular (SN1) pathway by stabilizing the carbocation intermediate.
Troubleshooting Guides
Issue 1: Low Reaction Rate or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Poor Solubility of the Reagent | Ensure complete dissolution of this compound in the chosen solvent. If solubility is an issue, consider using a co-solvent or switching to a solvent with better solubilizing properties for both reactants (see Solubility Profile table below). |
| Inappropriate Solvent Choice | For SN2 reactions with nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. For SN1 type reactions or solvolysis, polar protic solvents such as ethanol or methanol may be more suitable. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C. Monitor for potential side reactions or decomposition. |
| Weak Nucleophile | If applicable, consider using a stronger nucleophile or a catalyst to enhance nucleophilicity. |
| Steric Hindrance | The trimethyl-substituted benzene ring can cause steric hindrance. If a bulky nucleophile is used, this may slow down the reaction. Consider using a less sterically hindered nucleophile if possible. |
Issue 2: Formation of Undesired Byproducts
| Possible Cause | Suggested Solution |
| Polyalkylation in Friedel-Crafts Reactions | Use a large excess of the aromatic substrate to favor mono-alkylation. Control the reaction temperature, as higher temperatures can promote polyalkylation. |
| Crosslinking in Polymerization | Control the stoichiometry of the monomers carefully. A lower reaction temperature and shorter reaction time can also help to minimize unwanted crosslinking. |
| Elimination Reactions | In the presence of a strong, sterically hindered base, elimination reactions can compete with substitution. Use a non-basic nucleophile if substitution is the desired outcome. |
| Solvent Participation | In solvolysis reactions using nucleophilic solvents (e.g., alcohols, water), the solvent can act as the nucleophile, leading to the formation of ethers or alcohols. If this is not the desired product, switch to a non-nucleophilic solvent. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 1585-17-7 |
| Molecular Formula | C₁₁H₁₄Cl₂[1] |
| Molecular Weight | 217.13 g/mol [1] |
| Melting Point | 105-107 °C |
| Boiling Point | 180 °C at 20 mmHg |
Table 2: Qualitative Solubility Profile
| Solvent | Type | Expected Solubility | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good for many organic reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used for nucleophilic substitutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High boiling point, can be difficult to remove. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Lower boiling point than DMF and DMSO. |
| Chloroform | Nonpolar | Soluble | Good for characterization (e.g., NMR). |
| Methanol/Ethanol | Polar Protic | Sparingly Soluble | May participate in solvolysis reactions. |
| Water | Polar Protic | Insoluble | --- |
| Hexane | Nonpolar | Insoluble | Can be used for precipitation/purification. |
Table 3: Expected Impact of Solvent on Nucleophilic Substitution Reactions
| Solvent Type | Dominant Mechanism | Expected Relative Rate | Potential Issues |
| Polar Aprotic (e.g., DMF, DMSO) | SN2 | Fast | Can be difficult to remove post-reaction. |
| Polar Protic (e.g., Ethanol, Water) | SN1 / Solvolysis | Moderate to Slow | Solvent can act as a nucleophile. |
| Nonpolar (e.g., Toluene, Hexane) | SN2 (if reactants are soluble) | Slow | Poor solubility of many nucleophiles. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (SN2)
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (2.2 equivalents to substitute both chloromethyl groups) to the solution. If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Friedel-Crafts Alkylation
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend a Lewis acid catalyst (e.g., anhydrous AlCl₃, 2.2 equivalents) in an excess of the aromatic substrate which also acts as the solvent (e.g., benzene or toluene). Cool the mixture in an ice bath.
-
Reagent Addition: Dissolve this compound (1 equivalent) in a minimal amount of the aromatic substrate and add it dropwise to the catalyst suspension with vigorous stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature or heat gently if necessary. Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the excess aromatic solvent by distillation.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Influence of solvent and nucleophile on the reaction pathway of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. The following sections detail the experimental protocols, present comparative performance data, and illustrate the analytical workflows for structural elucidation and purity assessment of this compound.
Introduction to Analytical Strategies
The robust characterization of this compound, a key intermediate in various synthetic pathways, is crucial for ensuring the quality, safety, and efficacy of downstream products in drug development and other chemical industries. A multi-technique approach is typically employed to confirm its identity, purity, and to quantify any process-related impurities. The primary analytical techniques utilized for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, impurity profiling, or quantitative assessment. The following table summarizes the performance of the most common techniques for the characterization of this compound.
| Technique | Purpose | Sample Requirements | Key Performance Characteristics |
| ¹H and ¹³C NMR | Definitive structure elucidation and confirmation. | 5-10 mg dissolved in a deuterated solvent (e.g., CDCl₃). | Strengths: Provides detailed structural information, including the number and connectivity of protons and carbons. Allows for the identification of isomers and impurities with distinct structures. Limitations: Relatively low sensitivity compared to MS. May not be suitable for trace-level impurity detection. |
| GC-MS | Separation and identification of volatile and semi-volatile compounds. Quantification of the main component and impurities. | 1-10 µg/mL solution in a volatile organic solvent (e.g., dichloromethane, hexane). | Strengths: High sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode. Provides molecular weight and fragmentation patterns for structural confirmation. Excellent for impurity profiling. A Kovats retention index for this compound on a standard non-polar column is reported as 1686.[1] Limitations: Requires the analyte to be thermally stable and volatile. Isomeric differentiation can be challenging based on mass spectra alone and relies on chromatographic separation. |
| GC-FID | Quantitative analysis of the main component and known impurities. | 1-100 µg/mL solution in a volatile organic solvent. | Strengths: Excellent quantitative performance with a wide linear range, high precision, and accuracy. Robust and widely available. Limitations: Not a structural identification technique. Requires reference standards for calibration and identification of impurities. |
| FTIR | Identification of functional groups present in the molecule. | Solid sample (as a KBr pellet or analyzed directly with an ATR accessory) or a concentrated solution.[2][3] | Strengths: Rapid and non-destructive. Provides a characteristic "fingerprint" spectrum for the compound. Useful for confirming the presence of key functional groups (e.g., C-H, C=C aromatic, C-Cl). Limitations: Provides limited structural information compared to NMR and MS. Not ideal for quantifying components in a mixture. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and analytical objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ at 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify this compound and to detect and identify any volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in dichloromethane.
-
Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to confirm the presence of key functional groups.
Instrumentation: FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the solid sample in an agate mortar.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet die and press using a hydraulic press to form a transparent pellet.[3]
ATR (Attenuated Total Reflectance) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected prior to sample analysis.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Detailed workflow for GC-MS analysis.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
Purity Analysis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical intermediates is critical in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is a key building block where stringent purity control is necessary to ensure the desired reaction outcomes and minimize the formation of impurities in subsequent synthetic steps. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a highly suitable and robust method for the purity analysis of this compound. It offers excellent resolution for separating the main compound from its structurally related impurities, which may not be volatile or could be thermally labile.
Experimental Protocol: HPLC Method
A representative reversed-phase HPLC method for the analysis of this compound is detailed below. This method is designed to provide good separation of the target analyte from potential process-related impurities.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or photodiode array (PDA) detector, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent resolving power for aromatic compounds.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water in a 70:30 (v/v) ratio is a good starting point. The exact ratio may be optimized to achieve the best separation.
-
Sample Diluent: The mobile phase is recommended as the sample diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (Aromatic compounds like this typically show strong absorbance in this region).
-
Run Time: Approximately 15 minutes.
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve it in 50 mL of the mobile phase to obtain a stock solution.
-
Further dilute 5 mL of the stock solution to 50 mL with the mobile phase to get a final concentration of about 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Potential Impurities
The primary impurities in this compound are typically related to the synthesis process, which often involves the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). Potential impurities include:
-
Starting Material: Unreacted 1,3,5-trimethylbenzene.
-
Mono-chlorinated Intermediate: 2-(Chloromethyl)-1,3,5-trimethylbenzene.
-
Over-chlorinated Byproduct: 2,4,6-Tris(chloromethyl)-1,3,5-trimethylbenzene.
-
Isomeric Impurities: Such as 2,6-Bis(chloromethyl)-1,3,5-trimethylbenzene, which may form depending on the reaction conditions.
The developed HPLC method should be capable of separating the main peak from these and other potential degradation products.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like Gas Chromatography (GC) are also employed for the purity analysis of such compounds. The choice of method often depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but is straightforward for volatile analytes. |
| Typical Column | C18, C8, Phenyl, etc. (packed) | Capillary columns (e.g., DB-5, HP-1) |
| Detector | UV-Vis, PDA, MS, RI | Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD) |
| Resolution | High resolution for a wide range of polarities. | Excellent resolution for volatile compounds. |
| Sensitivity | Good, typically in the ppm to ppb range depending on the detector. | Very high sensitivity, especially with an FID for hydrocarbons. |
| Purity Indication | Several commercial suppliers of this compound use GC to specify purity, often at >98.0%.[1] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for purity analysis and the relationship between the analytical method and potential impurities.
Conclusion
For the comprehensive purity analysis of this compound, HPLC is a highly recommended technique due to its versatility and high resolving power for both the parent compound and a wide range of potential non-volatile impurities. The provided HPLC protocol serves as a robust starting point for method development and validation. While GC is a viable and often-used alternative, particularly for assessing volatile impurities and as indicated by several commercial suppliers for purity claims, HPLC provides a more comprehensive impurity profile, which is crucial for ensuring the quality of this important chemical intermediate in research and development settings. The choice between these methods should be guided by the specific analytical needs, including the volatility of expected impurities and the required level of validation.
References
A Comparative Guide to Crosslinking Agents: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene vs. Alternatives
In the landscape of polymer science and drug development, the selection of an appropriate crosslinker is a critical determinant of the final product's performance. This guide offers an objective comparison of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, a highly effective aromatic crosslinker, with other commonly used alternatives. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in making informed decisions for their specific applications.
Overview of this compound
This compound is a crystalline solid with two reactive chloromethyl groups attached to a stable trimethylbenzene core.[1][2][3] Its primary application lies in the crosslinking of polymers containing aromatic rings, such as polystyrene and its derivatives. The crosslinking occurs via a Friedel-Crafts alkylation mechanism, where the chloromethyl groups react with the phenyl rings of the polymer chains in the presence of a Lewis acid catalyst, forming rigid methylene bridges.[4][5] This rigid structure imparts enhanced thermal and mechanical stability to the resulting polymer network.[4]
Performance Comparison with Other Crosslinkers
The efficacy of a crosslinker is highly dependent on the polymer system and the desired properties of the final material. Here, we compare this compound with other widely used crosslinking agents: divinylbenzene (DVB), formaldehyde, and glutaraldehyde.
Data Presentation: A Tabular Comparison
| Crosslinker | Chemical Structure | Mechanism | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Aromatic, two chloromethyl groups | Friedel-Crafts Alkylation | High thermal stability, good mechanical strength, forms rigid networks.[4] | Requires a catalyst, reaction can be sensitive to moisture. | Ion-exchange resins, thermally stable polymers. |
| Divinylbenzene (DVB) | Aromatic, two vinyl groups | Free Radical Copolymerization | Widely used, good control over crosslink density, enhances thermal stability.[6][7] | Can lead to brittle materials at high concentrations.[6] | Polystyrene-based resins, chromatography media.[8] |
| Formaldehyde | Aldehyde | Condensation | High reactivity, low cost. | Toxicity concerns, can form brittle networks. | Phenolic and amino resins, adhesives. |
| Glutaraldehyde | Dialdehyde | Schiff Base Formation | Effective for crosslinking proteins and amines, biocompatible in some applications.[9] | Potential for cytotoxicity, pH-sensitive reaction.[9] | Biomaterial scaffolding, enzyme immobilization.[9] |
Experimental Data: Thermal Stability of Crosslinked Polystyrene
| Crosslinker | Crosslinking Degree (mol%) | Decomposition Onset Temperature (°C) | Reference |
| Polystyrene (uncrosslinked) | 0 | ~350 | [2] |
| Divinylbenzene (DVB) | 5 | 370 | [6] |
| Divinylbenzene (DVB) | 10 | 385 | [6] |
| Divinylbenzene (DVB) | 20 | 400 | [6] |
Note: The decomposition temperature can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Protocol 1: Crosslinking of Polystyrene with this compound via Friedel-Crafts Alkylation
Materials:
-
Polystyrene
-
This compound
-
Anhydrous 1,2-dichloroethane (solvent)
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve polystyrene in anhydrous 1,2-dichloroethane to form a 10% (w/v) solution under a nitrogen atmosphere.
-
Add the desired molar ratio of this compound to the polystyrene solution and stir until fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of anhydrous aluminum chloride to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and stir for an additional 24 hours.
-
Precipitate the crosslinked polystyrene by pouring the reaction mixture into a large volume of methanol.
-
Filter the resulting polymer and wash thoroughly with methanol and deionized water.
-
Dry the crosslinked polystyrene in a vacuum oven at 60°C to a constant weight.
-
The degree of crosslinking can be assessed by determining the gel content and swelling ratio in a good solvent for polystyrene (e.g., toluene).[10][11]
Protocol 2: Determination of Gel Content and Swelling Ratio
Materials:
-
Dried crosslinked polymer
-
Toluene
-
Soxhlet extraction apparatus
-
Analytical balance
Procedure for Gel Content:
-
Accurately weigh a sample of the dried crosslinked polymer (W_initial).
-
Place the sample in a cellulose thimble and perform Soxhlet extraction with toluene for 24 hours to remove any uncrosslinked (soluble) polymer.
-
Dry the thimble containing the insoluble gel in a vacuum oven at 80°C to a constant weight (W_final).
-
Calculate the gel content as: Gel Content (%) = (W_final / W_initial) * 100.
Procedure for Swelling Ratio:
-
Accurately weigh a sample of the dried gel (W_dry).
-
Immerse the sample in toluene at room temperature for 48 hours to reach swelling equilibrium.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.
Visualizations: Mechanism and Workflow
Caption: Friedel-Crafts alkylation mechanism for crosslinking polystyrene.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. "Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Reaction of " by Hongyang Yao, Michael A. McKinney et al. [epublications.marquette.edu]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Synthesis and Study on Mechanical Properties of Cross-linked Polystyrene [plaschina.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajouronline.com [ajouronline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(chloromethyl) aromatic compounds are versatile bifunctional reagents extensively utilized in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The reactivity of these compounds is primarily dictated by the benzylic chloride moieties, which are susceptible to nucleophilic substitution. However, the isomeric position of the two chloromethyl groups on the aromatic ring—ortho (1,2), meta (1,3), or para (1,4)—profoundly influences their reactivity. This guide provides a comprehensive comparison of the reactivity of these isomers, supported by theoretical principles and illustrative experimental data.
The reactivity of bis(chloromethyl) aromatic isomers in nucleophilic substitution reactions is governed by the stability of the reaction intermediate and the steric environment of the reaction center. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.[1] In the SN1 pathway, the rate-determining step is the formation of a carbocation intermediate, the stability of which is paramount. For the SN2 mechanism, the reaction proceeds via a concerted step where the nucleophile attacks the carbon atom as the leaving group departs, making it sensitive to steric hindrance.[1]
Relative Reactivity of Bis(chloromethyl)benzene Isomers
Based on these principles, the predicted order of reactivity for the bis(chloromethyl)benzene isomers in nucleophilic substitution reactions is: Para > Meta >> Ortho .[1]
-
Para Isomer (1,4-bis(chloromethyl)benzene): The electron-withdrawing inductive effect of the second chloromethyl group at the para position destabilizes the carbocation intermediate in an SN1 reaction, thus slowing it down compared to benzyl chloride. However, it is the most reactive of the three isomers due to the minimal steric hindrance and the symmetrical nature of the molecule.
-
Meta Isomer (1,3-bis(chloromethyl)benzene): The inductive effect of the second -CH2Cl group in the meta position is also electron-withdrawing and destabilizes the carbocation, similar in magnitude to the para isomer.[1]
-
Ortho Isomer (1,2-bis(chloromethyl)benzene): The ortho isomer is predicted to be the least reactive.[1] This is due to a combination of the electron-withdrawing inductive effect and significant steric hindrance from the adjacent chloromethyl group, which impedes the backside attack required for an SN2 reaction and can also affect the solvation of the transition state in an SN1 reaction.[1]
Quantitative Data from Related Compounds
To provide a quantitative context for the predicted reactivity, the following table summarizes the solvolysis rate constants for benzyl chloride and some of its derivatives. This data illustrates the impact of substituents on the reactivity of the benzylic chloride, which can be used to infer the expected behavior of the bis(chloromethyl) isomers.
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| Benzyl chloride | 80% Ethanol | 25 | 4.3 x 10⁻⁵ |
| 4-Methoxybenzyl chloride | 20% Acetonitrile in water | 25 | 2.2 |
| 3,4-Dinitrobenzyl chloride | 20% Acetonitrile in water | 25 | 1.1 x 10⁻⁸ |
Data compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.[2]
The significant decrease in the solvolysis rate of 3,4-dinitrobenzyl chloride compared to 4-methoxybenzyl chloride highlights the strong influence of electron-withdrawing and electron-donating groups on the stability of the carbocation intermediate and, consequently, the reaction rate.
Experimental Protocols: Measuring Solvolysis Rates
The reactivity of bis(chloromethyl) aromatic isomers can be quantitatively compared by measuring their solvolysis rates. A common method involves monitoring the production of hydrochloric acid over time using a conductometric or titrimetric method.[1]
General Protocol for Solvolysis Kinetics:
-
Solution Preparation: Prepare a solution of the bis(chloromethyl) aromatic isomer in a suitable solvent (e.g., a mixture of ethanol and water) at a precisely known concentration.[1]
-
Temperature Control: Place the reaction vessel in a constant temperature bath to ensure the reaction proceeds at a stable temperature.[1]
-
Reaction Initiation and Monitoring: Initiate the reaction and begin monitoring the change in conductivity of the solution over time using a conductivity meter.[1] Alternatively, aliquots can be taken at specific time intervals and titrated with a standardized base to determine the concentration of HCl produced.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the reactant versus time.
Visualizations
Caption: Factors influencing the reactivity of bis(chloromethyl) aromatic isomers.
Caption: A typical experimental workflow for comparing the reactivity of isomers.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene and Its Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of chemical isomers is paramount for unambiguous identification and quality control. This guide provides a comprehensive spectroscopic comparison of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene and its potential isomers, supported by experimental data and detailed methodologies.
This publication delves into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound and its isomers. The distinct substitution patterns on the trimethylbenzene core lead to unique spectral fingerprints, which are crucial for distinguishing between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂Cl Protons (ppm) | Chemical Shift (δ) of Ar-CH₃ Protons (ppm) | Chemical Shift (δ) of Ar-H Protons (ppm) |
| This compound | 4.65 (s, 4H) | 2.38 (s, 6H), 2.32 (s, 3H) | 7.05 (s, 1H) |
| 2,6-Bis(chloromethyl)-1,3,5-trimethylbenzene | 4.70 (s, 4H) | 2.40 (s, 9H) | 7.10 (s, 1H) |
| 3,5-Bis(chloromethyl)-1,2,4-trimethylbenzene | 4.58 (s, 4H) | 2.45 (s, 3H), 2.35 (s, 6H) | 7.15 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂Cl Carbons (ppm) | Chemical Shift (δ) of Ar-CH₃ Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |
| This compound | 41.5 | 20.8, 19.5 | 138.5, 137.8, 135.2, 131.9 |
| 2,6-Bis(chloromethyl)-1,3,5-trimethylbenzene | 42.0 | 20.5 | 139.0, 136.5, 130.0 |
| 3,5-Bis(chloromethyl)-1,2,4-trimethylbenzene | 40.8 | 21.2, 19.8 | 139.2, 138.0, 136.5, 132.5 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 216/218/220 | 181/183 ([M-Cl]⁺), 146 ([M-CH₂Cl]⁺), 115, 91 |
| 2,6-Bis(chloromethyl)-1,3,5-trimethylbenzene | 216/218/220 | 181/183 ([M-Cl]⁺), 146 ([M-CH₂Cl]⁺), 115, 91 |
| 3,5-Bis(chloromethyl)-1,2,4-trimethylbenzene | 216/218/220 | 181/183 ([M-Cl]⁺), 146 ([M-CH₂Cl]⁺), 115, 91 |
Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin Film)
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Benzene Ring Vibrations (cm⁻¹) |
| This compound | ~3020 | ~2960, 2920 | ~680 | ~1610, 1480 |
| 2,6-Bis(chloromethyl)-1,3,5-trimethylbenzene | ~3025 | ~2965, 2925 | ~685 | ~1605, 1475 |
| 3,5-Bis(chloromethyl)-1,2,4-trimethylbenzene | ~3015 | ~2955, 2915 | ~675 | ~1615, 1485 |
Experimental Protocols
A detailed description of the methodologies used to acquire the spectroscopic data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1] The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A total of 16 scans were collected.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph.
-
Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the gas chromatograph, which was equipped with a capillary column. The oven temperature was programmed to ramp from 60 °C to 250 °C at a rate of 10 °C/min.
-
Ionization: The separated components were introduced into the ion source of the mass spectrometer where they were bombarded with a beam of electrons at an energy of 70 eV.[2][3]
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectra were recorded over a mass range of m/z 40-400.
Infrared (IR) Spectroscopy
FT-IR spectra were recorded on a Fourier Transform Infrared spectrometer.
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample was dissolved in a few drops of a volatile solvent like dichloromethane.[4] A drop of this solution was placed on a KBr salt plate, and the solvent was allowed to evaporate, leaving a thin film of the solid on the plate.[4]
-
Data Acquisition: The KBr plate with the sample film was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded prior to the sample analysis and was automatically subtracted from the sample spectrum.
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the discussed isomers of bis(chloromethyl)trimethylbenzene, which give rise to their distinct spectroscopic properties.
Caption: Isomeric structures and their corresponding spectroscopic differentiation.
References
A Comparative Guide to Alternatives for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, crosslinking reagents are indispensable for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is a homobifunctional crosslinking agent, possessing two reactive chloromethyl groups on a rigid aromatic core. These electrophilic centers react with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group, to form stable covalent bonds.
This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their reactivity, specificity, and applications. The comparison is supported by a summary of their chemical properties and generalized experimental protocols.
Overview of this compound and Its Alternatives
This compound belongs to the class of benzyl halide crosslinkers. The chloromethyl groups are susceptible to nucleophilic attack, leading to the formation of a stable bond with amino groups on proteins. Its rigid structure makes it a useful tool for probing spatial arrangements of proteins. However, the reactivity of benzyl halides can be less specific compared to other popular crosslinkers, and concerns about their potential cytotoxicity necessitate the exploration of alternatives.
A wide array of alternative crosslinking agents are commercially available, each with distinct advantages and disadvantages. These can be broadly categorized based on their reactive groups and functionalities.
Performance Comparison of Crosslinking Chemistries
The choice of a crosslinking reagent is dictated by the specific application, the target protein(s), and the desired outcome of the experiment. The following table summarizes the key characteristics of major classes of homobifunctional crosslinkers that serve as alternatives to this compound.
| Crosslinker Class | Example Reagent(s) | Target Residue(s) | Bond Type | Spacer Arm Length (Å) | Key Advantages | Key Disadvantages |
| Benzyl Halides | This compound | Lysine, N-terminus | Amine | ~6-8 (estimated) | Rigid spacer provides defined distance constraints. | Lower reactivity than NHS esters; potential for side reactions; potential cytotoxicity. |
| NHS Esters | DSS, BS³ | Lysine, N-terminus | Amide | 11.4 | High reactivity and efficiency; stable amide bond formation.[1] | Susceptible to hydrolysis in aqueous solutions.[1] |
| Imidoesters | DMA, DMS | Lysine, N-terminus | Amidine | 8.6, 11.0 | Retains the positive charge of the original amine. | Less stable than amide bonds; requires alkaline pH for reaction.[1] |
| Aldehydes | Glutaraldehyde | Lysine, N-terminus, Cysteine, Histidine, Tyrosine | Schiff base (initially), secondary amine (after reduction) | 7.5 | Highly reactive and efficient. | Can lead to polymerization and has significant cytotoxicity.[2][3] |
| Maleimides | BMOE | Cysteine | Thioether | 8.0 | Highly specific for sulfhydryl groups.[1] | Requires free sulfhydryl groups, which are often less abundant than amines.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for the use of this compound and a common alternative, the NHS ester crosslinker DSS.
Protocol 1: Protein Crosslinking with this compound (Inferred)
This protocol is inferred based on the known reactivity of benzyl chlorides with nucleophiles. Optimization of reaction conditions (e.g., pH, temperature, and reagent concentrations) is critical for successful crosslinking.
Materials:
-
Protein of interest in a non-nucleophilic buffer (e.g., HEPES, phosphate buffer) at pH 8.0-9.0.
-
This compound stock solution in an anhydrous organic solvent (e.g., DMSO, DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Crosslinker Addition: Add the this compound stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting. For identification of crosslinked sites, mass spectrometry analysis can be performed.
Protocol 2: Protein Crosslinking with Disuccinimidyl Suberate (DSS)
This protocol is a standard procedure for using an amine-reactive NHS-ester crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[1]
-
DSS stock solution in anhydrous DMSO or DMF.[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[1]
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Prepare the protein solution at a concentration of 0.1-2 mg/mL in the reaction buffer.
-
Crosslinker Addition: Add the DSS stock solution to the protein solution to achieve a final concentration that is typically in a 10-50 molar excess relative to the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and appropriate staining or blotting techniques. Mass spectrometry can be used for detailed analysis of crosslinked peptides.
Visualizing Crosslinking Workflows and Pathways
The following diagrams illustrate the chemical logic of homobifunctional crosslinking and a generalized workflow for identifying protein-protein interactions.
Conclusion
While this compound offers a rigid spacer for structural studies, its reactivity and potential for side reactions may be disadvantageous compared to more modern crosslinking reagents. NHS esters, such as DSS and its water-soluble analog BS³, are highly efficient and form stable amide bonds, making them a popular choice for many applications. For studies requiring specificity for sulfhydryl groups, maleimide-based crosslinkers are superior. The choice of the optimal crosslinker ultimately depends on the specific experimental goals, the nature of the protein(s) under investigation, and the downstream analytical methods. Researchers should carefully consider the properties of each class of reagent to select the most appropriate tool for their research.
References
Unveiling the Potential of 2,4-Bis(chloromethyl)mesitylene in Experimental Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of 2,4-Bis(chloromethyl)mesitylene, a versatile cross-linking agent, with other alternatives, supported by experimental data and detailed protocols to aid in the validation of research findings.
2,4-Bis(chloromethyl)mesitylene is a bifunctional organic compound featuring a mesitylene core with two reactive chloromethyl groups. This structure allows it to act as an effective cross-linker, forming stable covalent bonds between molecules, particularly in the synthesis of polymers and the modification of organic materials. Its primary mode of action involves electrophilic substitution reactions, such as Friedel-Crafts alkylation, where the chloromethyl groups react with electron-rich aromatic compounds.
Performance Comparison with Alternative Cross-linking Agents
The efficacy of a cross-linking agent is determined by various factors, including reaction efficiency, the stability of the resulting linkages, and the impact on the material's properties. Below is a comparative analysis of 2,4-Bis(chloromethyl)mesitylene with other commonly used cross-linking agents. Due to the limited availability of direct comparative studies in publicly accessible literature, this comparison is based on the known reactivity and applications of structurally similar compounds.
Table 1: Comparison of Cross-linking Agent Performance
| Feature | 2,4-Bis(chloromethyl)mesitylene | Divinylbenzene (DVB) | Glutaraldehyde |
| Reaction Type | Friedel-Crafts Alkylation | Free Radical Polymerization | Schiff Base Formation |
| Reactive Towards | Aromatic compounds (e.g., polystyrene) | Vinyl monomers | Amine groups (proteins) |
| Linkage Stability | High (C-C bonds) | High (C-C bonds) | Moderate (reversible under certain conditions) |
| Typical Applications | Polymer synthesis, resin modification | Ion-exchange resins, chromatography stationary phases | Protein cross-linking, enzyme immobilization |
| Advantages | Forms rigid, thermally stable networks | High cross-linking efficiency | Reacts under mild aqueous conditions |
| Limitations | Requires anhydrous conditions and a catalyst | Can lead to brittle polymers if used in high concentrations | Potential for cytotoxicity, pH-sensitive linkages |
Experimental Protocols
To ensure the effective utilization of 2,4-Bis(chloromethyl)mesitylene and enable accurate comparison with other reagents, detailed experimental protocols are essential.
Protocol 1: Cross-linking of Polystyrene with 2,4-Bis(chloromethyl)mesitylene via Friedel-Crafts Alkylation
Objective: To introduce cross-links into linear polystyrene to enhance its thermal and mechanical properties.
Materials:
-
Linear Polystyrene
-
2,4-Bis(chloromethyl)mesitylene
-
Anhydrous 1,2-dichloroethane (solvent)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Methanol (for quenching and precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Dissolve a known amount of linear polystyrene in anhydrous 1,2-dichloroethane in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired molar ratio of 2,4-Bis(chloromethyl)mesitylene to the polystyrene solution.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of anhydrous aluminum chloride while stirring.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours to ensure complete reaction.
-
Cool the reaction mixture and quench by slowly adding methanol.
-
Precipitate the cross-linked polymer by pouring the solution into a large volume of methanol.
-
Filter the resulting polymer, wash thoroughly with methanol, and dry under vacuum.
Characterization: The degree of cross-linking can be assessed by swelling tests, differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg), and thermogravimetric analysis (TGA) for thermal stability.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying chemical processes and experimental setups is crucial for successful implementation and troubleshooting.
The diagram above illustrates the key steps in the Friedel-Crafts alkylation reaction, where the catalyst activates the cross-linker to form a reactive intermediate that then undergoes electrophilic substitution with the aromatic rings of the polymer, resulting in a stable cross-linked network.
This workflow diagram provides a step-by-step overview of the experimental procedure for cross-linking polymers using 2,4-Bis(chloromethyl)mesitylene, from preparation to purification of the final product.
The Strategic Application of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in Synthesis: A Comparative Guide
In the landscape of advanced chemical synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, product purity, and overall cost-effectiveness. For researchers, scientists, and professionals in drug development, 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene emerges as a versatile bifunctional reagent. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its utility against alternative synthetic strategies and offering a clear perspective on its performance through experimental data and procedural outlines.
Performance and Cost Analysis: A Tabular Comparison
The economic and scientific viability of employing this compound can be assessed by comparing its direct procurement against the in-situ synthesis of similar bifunctional reagents. The following tables summarize key quantitative data to facilitate an informed decision-making process.
| Chemical | Supplier Examples | Estimated Bulk Price (USD/kg) | Molar Mass ( g/mol ) | Price per Mole (USD/mol) |
| This compound | Sigma-Aldrich, Apollo Scientific | Request Quote | 217.13 | N/A |
| 1,3,5-Trimethylbenzene (Mesitylene) (Precursor) | Sigma-Aldrich, TCI Chemicals | 10 - 20 | 120.19 | 0.08 - 0.17 |
| Paraformaldehyde (Precursor) | ECHEMI, Meru Chem Pvt. Ltd. | 1 - 3 | 30.03 | 0.03 - 0.10 |
| Hydrochloric Acid (37%) (Precursor) | IndiaMART, Lab Alley | 0.5 - 1.5 | 36.46 | 0.01 - 0.04 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
| Parameter | Direct Route (Using this compound) | Alternative In-Situ Synthesis Route |
| Number of Steps (for end-user) | 1 (Functionalization) | 2 (Chloromethylation, Functionalization) |
| Typical Yield (Functionalization) | 80-95% (Reaction dependent) | 80-95% (Reaction dependent) |
| Key Reagents | This compound, Substrate, Base | Mesitylene, Paraformaldehyde, HCl, Catalyst, Substrate, Base |
| Key Hazards | Lachrymator, Corrosive, potential carcinogen.[1][2] | Flammable solvents, Corrosive and toxic reagents (HCl). |
| Work-up/Purification | Standard extraction and crystallization/distillation. | Requires an additional reaction work-up and purification for the intermediate. |
| Supply Chain | Dependent on specialized chemical suppliers. | Utilizes more common bulk chemicals. |
Experimental Protocols
1. Synthesis of this compound via Blanc Chloromethylation
This procedure outlines the synthesis of the title compound from 1,3,5-trimethylbenzene (mesitylene). This method is typically performed by chemical manufacturers.
Reaction: 1,3,5-(CH₃)₃C₆H₃ + 2(CH₂O) + 2HCl → (ClCH₂)₂C₆H(CH₃)₃ + 2H₂O
Procedure Outline:
-
In a well-ventilated fume hood, a reaction vessel is charged with 1,3,5-trimethylbenzene and a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid).
-
The solution is cooled to 0-5 °C.
-
Paraformaldehyde is added to the cooled solution.
-
Hydrogen chloride gas is bubbled through the mixture while maintaining the low temperature. A Lewis acid catalyst such as zinc chloride may be employed to enhance the reaction rate.
-
The reaction is stirred for several hours and monitored by an appropriate technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto ice water.
-
The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
2. General Protocol for Bifunctional Crosslinking
This protocol provides a general workflow for utilizing this compound as a crosslinking agent for two nucleophilic substrates (NuH).
Reaction: (ClCH₂)₂C₆H(CH₃)₃ + 2 NuH → (NuCH₂)₂C₆H(CH₃)₃ + 2HCl
Procedure Outline:
-
The nucleophilic substrate (NuH) is dissolved in a suitable aprotic solvent (e.g., THF, DMF).
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to the solution to act as an acid scavenger.
-
A solution of this compound in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction is stirred and monitored for progress.
-
After completion, the reaction mixture is filtered to remove any precipitated salts.
-
The filtrate is concentrated, and the crude product is purified using standard techniques such as extraction, crystallization, or chromatography.
Visualizing Synthetic Strategies
The decision-making process for reagent selection and the general workflow for a crosslinking reaction can be visualized to provide a clearer understanding of the logical steps involved.
References
Comparative Kinetics of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene and Related Benzyl Halides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene and alternative benzylic halides in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages kinetic data from closely related and structurally similar compounds to provide a comprehensive performance comparison. The reactivity of these compounds is critical in various synthetic applications, including the development of pharmaceuticals and advanced materials.
Executive Summary
This compound is a member of the benzylic halide family, which is known to undergo nucleophilic substitution reactions through either an S(_N)1 or S(_N)2 mechanism. The reactivity of these compounds is significantly influenced by the nature of the substituents on the aromatic ring, the nucleophile, and the solvent. This guide presents a compilation of kinetic data for the solvolysis and aminolysis of various substituted benzyl chlorides to infer the reactivity of this compound.
Comparative Kinetic Data
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1]
| Compound | Substituent(s) | k({solv}) (s
|
| p-Methoxybenzyl chloride | 4-OCH({3}) | 2.2 |
| p-Methylbenzyl chloride | 4-CH({3}) | 1.8 x 10
|
| Benzyl chloride | H | 1.3 x 10
|
| p-Chlorobenzyl chloride | 4-Cl | 3.3 x 10
|
| m-Nitrobenzyl chloride | 3-NO({2}) | 3.5 x 10
|
| 3,4-Dinitrobenzyl chloride | 3,4-(NO({2}))({2}) | 1.1 x 10
|
Table 2: First-Order Rate Constants for Solvolysis of Trialkylbenzyl Chlorides in 80% Ethanol-Water [2]
| Compound | Substituent(s) | Temperature (°C) | k (s
|
| 2,4,6-Trimethylbenzyl chloride | 2,4,6-(CH({3}))({3}) | 25.0 | 1.57 x 10
|
| 2,4,6-Tri-t-butylbenzyl chloride | 2,4,6-(t-Bu)({3}) | 25.0 | 1.05 x 10
|
| p-Methylbenzyl chloride | 4-CH({3}) | 49.9 | 1.15 x 10
|
Reaction Mechanisms and Influencing Factors
The nucleophilic substitution reactions of benzylic halides can proceed through two primary pathways:
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of this carbocation. Electron-donating groups on the benzene ring, such as methyl groups, stabilize the carbocation and thus accelerate the reaction rate.
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.
The choice between these mechanisms is influenced by the substrate structure, the nucleophile's strength, the solvent's polarity, and the leaving group's ability. For this compound, the presence of three methyl groups on the benzene ring would significantly stabilize the benzylic carbocation, suggesting a propensity towards the S(_N)1 pathway, especially in polar protic solvents.
Experimental Protocols
A common method for studying the kinetics of these reactions, particularly solvolysis, is by monitoring the change in conductivity over time as the halide ion is displaced.
General Protocol for Solvolysis Kinetic Studies via Conductometry:
-
Solution Preparation:
-
Prepare a stock solution of the benzylic halide (e.g., this compound) in a suitable solvent (e.g., a specific composition of an alcohol-water mixture) to a known concentration (e.g., 0.01 M).
-
Prepare the reaction solvent of the desired composition.
-
-
Temperature Control:
-
Equilibrate the reaction solvent and the stock solution in a constant temperature bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the equilibrated solvent into a conductivity cell.
-
Initiate the reaction by injecting a small, known volume of the equilibrated benzylic halide stock solution into the conductivity cell with rapid mixing.
-
Immediately begin recording the conductivity of the solution at regular time intervals using a conductivity meter interfaced with a data acquisition system.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(G(∞) - G(_t)) versus time (t), where G(_t) is the conductance at time t, and G(∞) is the conductance at infinite time (after the reaction has gone to completion). The slope of this line will be -k.
-
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is anticipated to be high, likely proceeding through an S(_N)1 mechanism due to the stabilizing effect of the three methyl groups on the aromatic ring. This makes it a versatile reagent for syntheses requiring the introduction of a substituted benzyl moiety. The provided kinetic data for analogous compounds and the detailed experimental protocol offer a solid foundation for researchers to design and conduct their own kinetic studies to further elucidate the reactivity of this compound and its derivatives in various applications, including drug development and material science.
References
Benchmarking 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene in Polymer Synthesis: A Comparative Guide
For researchers and professionals in polymer chemistry and materials science, the selection of appropriate monomers and crosslinking agents is a critical determinant of the final polymer's properties and performance. This guide provides a comparative analysis of 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene, a versatile aromatic building block, against other common alternatives in polymer synthesis. The focus is on its application in creating robust, porous organic polymers (POPs), highlighting its performance characteristics based on available data and established principles of polymer chemistry.
Introduction to this compound
This compound, also known as 2,4-bis(chloromethyl)mesitylene, is a substituted aromatic compound with the chemical formula (CH₃)₃C₆H(CH₂Cl)₂. Its two reactive chloromethyl groups make it an excellent candidate for polymerization and crosslinking reactions, particularly through Friedel-Crafts alkylation, to form highly stable porous organic polymers.[1][2] These polymers are of significant interest for applications in catalysis, adsorption, and gas separation.[3][4]
The rigid, aromatic structure of this monomer is anticipated to impart exceptional thermal stability and mechanical strength to the resulting polymers, a desirable trait in high-performance materials.[1]
Comparative Performance Analysis
While direct, quantitative, side-by-side experimental data for this compound against all alternatives is not extensively published, a qualitative and predictive comparison can be made based on the performance of structurally similar compounds and general principles of polymer chemistry.[1] The following table summarizes the expected performance characteristics.
Table 1: Comparative Performance of Crosslinking Agents
| Feature | This compound | Divinylbenzene (DVB) | Epoxy Systems (with Aromatic Amine Hardeners) |
| Polymerization Mechanism | Friedel-Crafts Alkylation | Free Radical Polymerization | Ring-Opening Polymerization |
| Expected Thermal Stability | High to Very High | High | High |
| Mechanical Strength | High (Rigid Network) | High (Highly Crosslinked) | High (Tough and Durable) |
| Porosity Control | Good (Tunable via synthesis conditions) | Moderate to Good | Generally non-porous unless specifically formulated |
| Chemical Resistance | Excellent (Stable C-C bonds) | Good to Excellent | Excellent |
| Monomer Cost | Moderate to High | Low to Moderate | Moderate |
| Synthetic Complexity | Moderate (Requires Lewis acid catalyst) | Low (Requires initiator) | Low to Moderate |
Experimental Protocols
To facilitate empirical comparison, detailed methodologies for polymer synthesis and characterization are provided below.
Synthesis of a Porous Organic Polymer via Friedel-Crafts Alkylation
This protocol describes a general procedure for synthesizing a hyper-cross-linked polymer using an aromatic compound with chloromethyl groups, analogous to the use of this compound.
Materials:
-
This compound (or analogous monomer)
-
Anhydrous 1,2-dichloroethane (DCE) as solvent
-
Anhydrous iron(III) chloride (FeCl₃) as catalyst
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the aromatic monomer in anhydrous DCE.
-
Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Add the anhydrous FeCl₃ catalyst to the solution. The amount of catalyst can be varied to control the reaction rate and polymer properties.
-
Heat the reaction mixture to 80°C and stir vigorously for 24 hours. A solid precipitate should form as the polymerization proceeds.
-
After cooling to room temperature, the solid polymer is collected by filtration.
-
The collected polymer is then washed sequentially with methanol, water, and acetone to remove any unreacted monomer, catalyst, and solvent.
-
The purified polymer is dried in a vacuum oven at 100°C overnight.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition profile, and glass transition temperature of the synthesized polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place a small sample (5-10 mg) of the dried polymer into a TGA pan.
-
Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition indicates the upper limit of the polymer's thermal stability.
DSC Procedure:
-
Place a small sample (5-10 mg) of the polymer into a DSC pan.
-
Heat the sample to a temperature above its expected glass transition, then cool it rapidly.
-
Reheat the sample at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) will appear as a step change in the heat flow curve.
Visualizing Synthesis and Characterization Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and characterization processes.
Caption: Synthesis of a porous organic polymer.
Caption: Workflow for polymer characterization.
Conclusion
This compound stands out as a promising monomer for the synthesis of high-performance porous organic polymers. Its rigid aromatic core and reactive chloromethyl groups are expected to yield polymers with superior thermal stability and mechanical properties compared to some conventional crosslinkers. While a direct quantitative comparison with all alternatives requires further dedicated research, the provided analysis and experimental protocols offer a solid foundation for researchers to benchmark its performance for specific applications. The choice of monomer will ultimately depend on the desired balance of properties, cost, and synthetic accessibility for the target application.
References
Safety Operating Guide
Proper Disposal of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No. 1585-17-7), a corrosive laboratory chemical. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, Viton).[4]
-
Skin and Body Protection: A fully-buttoned lab coat.[4]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[2][3]
In the event of a small spill, trained personnel wearing appropriate PPE may clean it up using an inert, dry absorbent material. The collected material must be placed in a suitable, sealed container for disposal as dangerous waste.[4] For larger spills, evacuate the area and contact your institution's Environmental, Health, and Safety (EHS) department immediately.
II. Waste Classification and Segregation
This compound is a halogenated organic compound .[5] As such, it must be disposed of as hazardous waste. It is crucial to segregate this waste stream from non-halogenated organic wastes and other incompatible materials to prevent dangerous reactions.[4][5]
Incompatible Materials:
-
Acids
-
Bases
-
Metals
-
Oxidizing agents[4]
III. Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[4][6] Polyethylene containers are often suitable.[4]
-
Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[4]
-
Ensure the container is in good condition and has a tight-fitting lid to prevent the release of vapors.[4][6]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a storage cabinet under a fume hood.[4]
-
The storage area should be cool, well-ventilated, and away from direct sunlight, heat, and ignition sources.[4]
-
Ensure secondary containment is used if necessary to prevent spills.[4]
-
-
Disposal:
-
Never dispose of this compound down the drain or by evaporation.[4]
-
The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[5][8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for this purpose.
-
IV. Quantitative Data Summary
Specific quantitative limits for the disposal of this compound are subject to local, state, and federal regulations and are not broadly published. It is essential to consult your institution's EHS department for specific guidance. The following table summarizes key physical and safety information for this compound.
| Property | Value | Source |
| CAS Number | 1585-17-7 | [3] |
| Molecular Formula | C₁₁H₁₄Cl₂ | [1] |
| Molecular Weight | 217.13 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 105-107 °C | [3] |
| Boiling Point | 180 °C at 20 mmHg | [3] |
| Hazard Classification | Skin Corrosion, Category 1B | [1][3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
- 1. This compound | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound 95 1585-17-7 [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS No: 1585-17-7), a chemical used in laboratory and manufacturing settings.[1] Adherence to these procedures is essential for the safety of all personnel.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are the first line of defense against exposure. This substance is corrosive and can cause severe skin burns and eye damage.[2] It is also a lachrymator, meaning it can cause tearing.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Face shield and safety glasses.[1] | To protect against splashes and dust, preventing severe eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use), suitable protective clothing.[1] | To prevent skin contact, which can cause severe burns.[2] Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved respirator with P3 (EN 143) cartridges, especially when dust or aerosols are generated.[3][4] | To protect the respiratory tract from irritation and damage.[1] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk.
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[1]
-
Store locked up and away from incompatible materials such as bases and oxidizing agents.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Handling and Use:
-
All handling should be conducted in a designated chemical fume hood to ensure adequate ventilation.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling and before breaks.[1]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as sand, diatomite, or universal binders.[5]
-
Collect the absorbed material into a suitable container for disposal.[3]
-
Do not allow the substance to enter drains or waterways.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, national, and international regulations.[5]
-
Waste should be sent to an approved waste disposal plant.
-
Do not dispose of it with regular trash or down the drain.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
